4-(Hydroxymethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-7-1-2-8(6-10)4-3-7/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUHPNDGVGXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966345 | |
| Record name | 4-(Hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52010-97-6 | |
| Record name | 4-(Hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Hydroxymethyl)benzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the fundamental physicochemical properties of 4-(Hydroxymethyl)benzaldehyde (B2643722), a versatile bifunctional aromatic compound. Its structure, incorporating both an aldehyde and a hydroxymethyl group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules.
Physicochemical Data
The core quantitative data for this compound are summarized in the table below. These properties are essential for reaction planning, analytical method development, and safety assessments.
| Property | Value |
| Molecular Formula | C8H8O2[1][2][3][4][5] |
| Molecular Weight | 136.15 g/mol [1][2][4][5][] |
| CAS Number | 52010-97-6[1][2] |
| Physical Form | Solid, semi-solid, or liquid |
| Melting Point | 43 °C[1] to 47 °C |
| Boiling Point (Predicted) | 291.2 ± 15.0 °C |
| Density (Predicted) | 1.184 ± 0.06 g/cm³ |
| IUPAC Name | This compound[4][] |
Structural Information
The molecular structure of this compound is key to its reactivity. The diagram below illustrates the connectivity of atoms within the molecule.
References
An In-depth Technical Guide to 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzaldehyde is a bifunctional organic compound that is garnering increasing interest in the fields of medicinal chemistry, organic synthesis, and materials science. Possessing both an aldehyde and a primary alcohol functional group, it serves as a versatile building block for the synthesis of more complex molecules. Its demonstrated biological activities, including immunosuppressant and tyrosinase inhibitory effects, make it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and biological mechanisms of action.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and historical nomenclature. These include:
-
p-(Hydroxymethyl)benzaldehyde
-
4-Formylbenzyl alcohol
-
α-Hydroxy-p-tolualdehyde
-
Benzaldehyde (B42025), 4-(hydroxymethyl)-
-
4-hydroxymethyl-benzaldehyde
-
p-hydroxymethylbenzaldehyde[1]
-
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| CAS Number | 52010-97-6 | [1][2] |
| Appearance | White to pale yellow solid or semi-solid | [3] |
| Melting Point | 43 °C | [2] |
| Boiling Point | 291.2 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents, limited solubility in water | [4] |
| pKa (predicted) | 14.00 ± 0.10 | [4] |
| XLogP3-AA | 0.8 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1][4] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydrolysis of a protected precursor. The following protocol is a representative example:
Materials:
-
Precursor alcohol (e.g., a protected form of this compound)
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Ethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Into a round-bottomed flask, introduce 7.9 g (44 mmol) of the precursor alcohol and 100 ml of THF.
-
Add 20 ml of 1N hydrochloric acid to the flask.
-
Heat the mixture to reflux for 4 hours.
-
After the reaction is complete, evaporate the reaction medium to dryness using a rotary evaporator.
-
Take up the residue with ethyl ether and a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, allow the layers to settle, and separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (acidified, e.g., with acetic or formic acid) and a polar organic solvent like acetonitrile (B52724) or methanol. A typical mobile phase could be a mixture of water-acetonitrile-glacial acetic acid (e.g., 760:240:5, v/v/v).[5]
-
Flow Rate: 1.0 - 2.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm.[5]
-
Sample Preparation: The sample should be dissolved in a suitable solvent (e.g., the mobile phase or methanol) and filtered through a 0.45 µm syringe filter before injection.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a suitable deuterated solvent like DMSO-d₆, characteristic peaks would be observed for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.
-
¹³C NMR: In a solvent such as CDCl₃, distinct signals would be present for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon of the hydroxymethyl group.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. The sample is finely ground with dry potassium bromide and pressed into a transparent pellet.[8] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with minimal sample preparation.[9]
-
Expected Absorptions: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and the aldehyde, and C-O stretch of the alcohol.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[10] This inhibitory action makes it a potential candidate for applications in cosmetology and for the treatment of hyperpigmentation disorders.
Mechanism of Tyrosinase Inhibition
The primary mechanism of tyrosinase inhibition by many phenolic compounds, including benzaldehyde derivatives, involves their interaction with the enzyme's active site. Tyrosinase is a copper-containing enzyme, and its catalytic activity is dependent on the two copper ions (Cu²⁺) in its active site.
The inhibition by this compound is believed to be a competitive inhibition mechanism. The inhibitor molecule, due to its structural similarity to the natural substrate (L-tyrosine), can bind to the active site of the enzyme. This binding can occur through the chelation of the copper ions by the inhibitor, preventing the substrate from binding and thus blocking the catalytic reaction.[11]
Caption: Competitive inhibition of tyrosinase by this compound.
Conclusion
This compound is a compound with significant potential, underscored by its versatile chemical reactivity and its intriguing biological activities. For researchers in drug development and organic synthesis, it represents a valuable starting point for the creation of novel therapeutic agents and functional materials. The information provided in this guide serves as a foundational resource for further investigation and application of this promising molecule.
References
- 1. rsc.org [rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Benzaldehyde, 2-hydroxy-4-methyl- | SIELC Technologies [sielc.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]
- 10. This compound | 52010-97-6 | FH140138 [biosynth.com]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the organic compound 4-(hydroxymethyl)benzaldehyde (B2643722). This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by providing key spectral information, detailed experimental protocols, and a logical workflow for spectral analysis.
Spectral Data Summary
The following tables summarize the key spectral data for this compound. It is important to note that while some of this data is derived from experimental sources, other values are predicted based on the analysis of similar compounds and established spectroscopic principles.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.9-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~7.5 | Doublet | 2H | Aromatic protons (meta to -CHO) |
| ~4.7 | Singlet | 2H | Methylene protons (-CH₂OH) |
| ~2.5-3.5 | Broad Singlet | 1H | Hydroxyl proton (-OH) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 192.7 | Aldehyde Carbonyl Carbon (-CHO) |
| 144.5 | Aromatic Carbon (para to -CHO) |
| 135.5 | Aromatic Carbon (ipso to -CHO) |
| 130.0 | Aromatic Carbon (ortho to -CHO) |
| 127.5 | Aromatic Carbon (meta to -CHO) |
| 64.0 | Methylene Carbon (-CH₂OH) |
Note: Specific peak assignments for ¹³C NMR can be found on spectral databases such as SpectraBase.[1][2]
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2900-2800 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| 1600-1450 | Medium-Weak | Aromatic C=C stretches |
| ~1200 | Medium | C-O stretch (alcohol) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 136 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [M-H]⁺ |
| 118 | Moderate | [M-H₂O]⁺ |
| 107 | High | [M-CHO]⁺ |
| 79 | High | [C₆H₅O]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: The fragmentation pattern is based on Electron Ionization (EI) mass spectrometry. The molecular ion peak is observed at m/z 136, corresponding to the molecular weight of the compound.[3] The fragmentation of benzaldehyde (B42025) derivatives often involves the loss of the aldehyde group (CHO) and subsequent fragmentation of the aromatic ring.[4]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above. These protocols represent standard procedures and may be adapted based on the specific instrumentation available.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
The instrument should be properly tuned and shimmed before data acquisition.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used for solid samples.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
For direct infusion analysis, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation (GC-MS):
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
MS conditions: Set the electron energy to 70 eV. Acquire data over a mass range of m/z 40-400.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
The mass spectrometer will record the mass spectra of the components as they elute from the GC column.
-
Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and major fragment ions.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Solubility of 4-(Hydroxymethyl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 4-(hydroxymethyl)benzaldehyde (B2643722), a key intermediate in pharmaceutical synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a structured overview of its solubility in various organic solvents, detailed experimental methodologies for solubility determination, and a visualization of its role in synthetic pathways.
Quantitative Solubility Data
Extensive literature searches indicate a notable scarcity of precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad range of common organic solvents. The available information is largely qualitative, describing it as generally soluble in organic solvents with limited solubility in water. This section summarizes the available qualitative data to provide a comparative overview.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Halogenated | Dichloromethane | Soluble |
| Aprotic Polar | Dimethylformamide (DMF) | Soluble |
| Aqueous | Water | Limited Solubility |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. Several robust methods can be employed to quantify the solubility of this compound in various organic solvents. The following are detailed methodologies for commonly used techniques.
Gravimetric Method
The gravimetric method is a fundamental and direct technique for determining the solubility of a solid in a liquid.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A precisely measured volume or weight of the clear, saturated supernatant is transferred to a pre-weighed, dry container.
-
Drying: The solvent is carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause degradation of the solute).
-
Weighing: The container with the dried solute is weighed. The difference between this weight and the initial weight of the empty container gives the mass of the dissolved this compound.
-
Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are soluble at low concentrations.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent. These standards are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).
-
Filtration and Dilution: The saturated solution is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles. The clear filtrate is then accurately diluted with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: The diluted sample is injected into the HPLC system under the same chromatographic conditions used for the standards.
-
Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve using the measured peak area.
-
Solubility Calculation: The solubility of the compound in the original saturated solution is calculated by taking into account the dilution factor.
UV/Vis Spectroscopy Method
For chromophoric compounds like this compound, UV/Vis spectroscopy offers a straightforward and rapid method for solubility determination.
Methodology:
-
Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is scanned across the UV-Vis spectrum to determine the wavelength of maximum absorbance.
-
Calibration Curve: A set of standard solutions of known concentrations is prepared, and their absorbance at the predetermined λmax is measured to construct a calibration curve (absorbance vs. concentration), which should adhere to the Beer-Lambert law.
-
Saturated Solution Preparation: A saturated solution is prepared as previously described.
-
Sample Preparation for Analysis: The saturated solution is filtered, and the clear supernatant is accurately diluted with the same solvent to an absorbance value that falls within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.
-
Solubility Calculation: The solubility in the undiluted saturated solution is calculated by applying the dilution factor.
Visualization of Synthetic Pathway
This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. The following diagram illustrates a generalized workflow for the multi-step synthesis of a pharmaceutical compound where a substituted benzaldehyde (B42025) is a key starting material.
Caption: Generalized workflow for pharmaceutical synthesis starting from a substituted benzaldehyde derivative.
An In-depth Technical Guide to 4-(Hydroxymethyl)benzaldehyde: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzaldehyde (B2643722), a versatile bifunctional aromatic compound, is a molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a reactive aldehyde and a primary alcohol moiety on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its biological activities, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| CAS Number | 52010-97-6 | [1] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 41-43 °C | [1] |
| Boiling Point | 291.2 °C at 760 mmHg (predicted) | [3] |
| Density | 1.185 g/cm³ (predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in water. | [4][5] |
| pKa | 14.00 ± 0.10 (predicted) | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | δ ~9.9 ppm (s, 1H, -CHO), δ ~7.8 ppm (d, 2H, Ar-H ortho to -CHO), δ ~7.5 ppm (d, 2H, Ar-H ortho to -CH₂OH), δ ~4.7 ppm (s, 2H, -CH₂OH), δ ~2.5 ppm (br s, 1H, -OH). Chemical shifts may vary slightly depending on the solvent. | [6][7][8] |
| ¹³C NMR | δ ~192 ppm (C=O), δ ~147 ppm (C-CH₂OH), δ ~136 ppm (C-CHO), δ ~130 ppm (Ar-CH ortho to -CHO), δ ~127 ppm (Ar-CH ortho to -CH₂OH), δ ~64 ppm (-CH₂OH). | [9][10][11][12] |
| Infrared (IR) | ~3400 cm⁻¹ (O-H stretch, broad), ~2820 and ~2720 cm⁻¹ (aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch, strong), ~1600, ~1580, ~1500 cm⁻¹ (aromatic C=C stretch). | [13][14][15][16] |
| Mass Spectrometry (EI) | M⁺ at m/z 136. Key fragments at m/z 135 ([M-H]⁺), 118 ([M-H₂O]⁺), 107 ([M-CHO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺). | [17][18][19][20] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a key biological assay are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.
Synthesis of this compound from Terephthalaldehyde
This protocol describes the selective reduction of one aldehyde group of terephthalaldehyde.
Workflow for the Synthesis of this compound
References
- 1. This compound | 52010-97-6 | FH140138 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. hmdb.ca [hmdb.ca]
- 12. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. proprep.com [proprep.com]
- 17. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Safety and Handling of 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-(Hydroxymethyl)benzaldehyde (CAS No. 52010-97-6). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties and potential for harm if ingested or inhaled.
GHS Hazard Statements:
-
H332: Harmful if inhaled.[2]
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
Quantitative Safety Data
Quantitative toxicological and physical hazard data for this compound are limited. The following table summarizes available information. For context, data for the structurally similar compound 4-Hydroxybenzaldehyde is included where direct data is unavailable.
| Parameter | Value (this compound) | Value (4-Hydroxybenzaldehyde - for comparison) | Source |
| Acute Oral Toxicity (LD50) | Not available | 3,980 mg/kg (rat) | [3] |
| Acute Dermal Toxicity (LD50) | Not available | Not available | |
| Acute Inhalation Toxicity (LC50) | Not available | Not available | |
| Flammability Limits | Not data available | Not data available | [4] |
| Occupational Exposure Limits | Not established | Not established | [4] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[4]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][5]
-
Wash hands thoroughly after handling and before breaks.[5]
-
Keep the container tightly closed when not in use.[5]
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][7]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area.
-
Alert emergency services.
-
Prevent the spill from entering drains or waterways.[5]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[5] Combustion may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols for Hazard Assessment
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
-
Objective: To determine the short-term toxicity of a substance when administered orally. This is used to estimate the LD50 value.
-
Methodology Overview (Up-and-Down Procedure - OECD 425):
-
A single animal (typically a rat) is dosed with a starting dose level just below the best preliminary estimate of the LD50.[9]
-
The animal is observed for signs of toxicity and mortality over a 14-day period.[9]
-
If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level.[9]
-
This sequential dosing continues until specific stopping criteria are met.
-
The LD50 is then calculated using the maximum likelihood method.[9] Other related methods include the Fixed Dose Procedure (OECD 420) and the Acute Toxic Class Method (OECD 423).[5][8][10]
-
Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
-
Objective: To identify substances that are irritant to the skin. This is a non-animal testing alternative.
-
Methodology Overview:
-
A test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[11][12]
-
The RhE model mimics the upper layers of human skin.[11][12]
-
After a specific exposure time, the substance is removed, and the tissue is incubated.[12]
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay).[12]
-
A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[12]
-
Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
-
Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.
-
Methodology Overview:
-
A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[7][13]
-
If required, the test is initially performed on a single animal (typically an albino rabbit).[7][14]
-
A single dose of the substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[7][13][14]
-
The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of irritation, such as redness, swelling, and corneal opacity.[14]
-
The severity and reversibility of the observed effects are scored to classify the substance's irritation potential.[14]
-
Logical Workflow and Relationships
The following diagrams illustrate key workflows for handling and assessing the safety of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ceuaics.ufba.br [ceuaics.ufba.br]
- 12. x-cellr8.com [x-cellr8.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
The Elusive Aldehyde: A Technical Guide to the Natural Occurrence of 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)benzaldehyde (B2643722), a seemingly simple aromatic aldehyde, presents a fascinating case of limited natural occurrence, primarily emerging as a transient intermediate in the microbial biodegradation of xenobiotic compounds rather than as a widespread secondary metabolite. This technical guide provides a comprehensive overview of the current understanding of its natural sources, focusing on its role in microbial metabolic pathways. It details the experimental protocols for its extraction, identification, and quantification, and presents a putative biosynthetic pathway. This document serves as a vital resource for researchers in natural products chemistry, environmental microbiology, and drug development who may encounter this compound in their studies.
Introduction
This compound (also known as α-hydroxy-p-tolualdehyde) is an organic compound with the chemical formula C₈H₈O₂. While structurally related to the more commonly occurring 4-hydroxybenzaldehyde, its presence in nature is significantly more restricted. Unlike many benzaldehyde (B42025) derivatives that are well-documented as plant or fungal secondary metabolites, this compound is predominantly reported as a product of biotransformation, particularly the microbial oxidation of industrial chemicals such as p-xylene (B151628). This guide delves into the known instances of its natural occurrence, the probable enzymatic reactions leading to its formation, and the analytical methodologies required for its study.
Natural Occurrence and Quantitative Data
Direct evidence for the widespread natural occurrence of this compound as a de novo synthesized secondary metabolite in plants or fungi is scarce in current scientific literature. Its detection is almost exclusively linked to environments contaminated with specific aromatic hydrocarbons, where microorganisms have evolved pathways to degrade these compounds.
One notable instance points towards a structurally related, more complex molecule isolated from a fungus. The compound, (R)-2-(4′-hydroxy-3′-methylbut-1′-yn-1′-yl)-4-(hydroxymethyl)phenol, was identified as a metabolite of the fungus Eutypa lata, a pathogen of grapevines. This finding suggests that the enzymatic machinery to produce a hydroxymethylated phenyl group exists in the fungal kingdom, even if the simpler this compound is not a common end product.
The most well-documented source of this compound is as an intermediate in the microbial degradation of p-xylene. Various bacteria, particularly species of Pseudomonas, are capable of oxidizing the methyl group of p-tolualdehyde, a preceding intermediate in the p-xylene degradation pathway, to form this compound.
Table 1: Documented and Putative Natural Sources of this compound
| Organism/System | Source of Compound | Compound Form | Method of Detection | Quantitative Data |
| Pseudomonas sp. | Biodegradation of p-xylene | Intermediate | GC-MS, LC-MS | Transient, concentration dependent on substrate and culture conditions |
| Eutypa lata | Secondary Metabolism | Part of a more complex molecule | NMR, Mass Spectrometry | Not reported for the simple aldehyde |
Biosynthesis and Metabolic Pathways
The primary route for the formation of this compound in nature appears to be through the catabolism of p-xylene and related aromatic compounds by microorganisms. This pathway involves a series of enzymatic oxidation steps.
A putative biosynthetic pathway, based on the degradation of p-xylene by Pseudomonas species, is as follows:
-
p-Xylene to p-Methylbenzyl Alcohol: The pathway is initiated by a xylene monooxygenase, which hydroxylates one of the methyl groups of p-xylene to form p-methylbenzyl alcohol.
-
p-Methylbenzyl Alcohol to p-Tolualdehyde: The alcohol is then oxidized to an aldehyde, p-tolualdehyde, by a benzyl (B1604629) alcohol dehydrogenase.
-
p-Tolualdehyde to this compound: This is a key step where the second methyl group is hydroxylated. This reaction is likely catalyzed by another monooxygenase.
-
Further Oxidation: this compound is a transient intermediate and is further oxidized to 4-carboxybenzaldehyde and subsequently to terephthalic acid, which can then enter central metabolism.
Experimental Protocols
The detection and quantification of this compound in complex matrices like microbial cultures or plant extracts require robust analytical techniques.
Extraction
Objective: To isolate this compound from a liquid or solid matrix.
Methodology for Liquid Microbial Cultures:
-
Centrifugation: Centrifuge the culture broth to separate the microbial cells from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction three times.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.
Analytical Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve its volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An initial temperature of around 60-80°C, followed by a ramp to 250-280°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Derivatization (optional): Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a trimethylsilyl (B98337) ether, improving peak shape and volatility.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is suitable for the analysis of less volatile and thermally labile compounds and does not typically require derivatization for this compound.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: Electrospray ionization (ESI) in either positive or negative ion mode. High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement and formula determination.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification to enhance sensitivity and selectivity.
Table 2: Key Parameters for Analytical Methods
| Parameter | GC-MS | LC-MS |
| Derivatization | Optional (Silylation) | Not required |
| Stationary Phase | Non-polar/medium-polarity capillary | Reversed-phase C18 |
| Mobile Phase | Helium | Water/Acetonitrile or Methanol gradient with formic acid |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Key Fragments (EI) | m/z 136 (M+), 135, 117, 107, 79, 77 | - |
| Key Ions (ESI+) | m/z 137 [M+H]⁺, 159 [M+Na]⁺ | - |
Conclusion
This compound remains a molecule of interest primarily within the context of microbial metabolism of xenobiotics. Its limited known natural occurrence as a secondary metabolite underscores the importance of continued exploration of microbial and plant chemodiversity. For researchers in drug development, understanding the biotransformation pathways that may lead to the formation of such aldehydes from parent drug molecules is crucial for predicting metabolic fate and potential toxicity. The experimental and analytical protocols outlined in this guide provide a solid foundation for the reliable identification and quantification of this compound, facilitating further research into its origins, metabolic roles, and potential applications.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Hydroxymethyl)benzaldehyde from p-Cresol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the multi-step synthesis of 4-(hydroxymethyl)benzaldehyde (B2643722), a valuable building block in pharmaceutical and organic synthesis, starting from p-cresol (B1678582). The synthesis is presented in two primary stages: 1) the high-yield catalytic oxidation of p-cresol to 4-hydroxybenzaldehyde (B117250), and 2) a proposed subsequent conversion to the final product. The protocols are designed for laboratory-scale synthesis and include comprehensive methodologies, data presentation, and workflow visualizations to ensure reproducibility and clarity for researchers in drug development and chemical synthesis.
Introduction
This compound is an important organic intermediate used in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both an aldehyde and a primary alcohol, allows for a wide range of subsequent chemical transformations. The synthesis from p-cresol, an abundant and cost-effective starting material, presents an economically viable route. This document outlines a robust synthetic pathway, beginning with a highly efficient, selective oxidation of p-cresol.
Overall Synthetic Pathway
The proposed synthesis involves a multi-step process starting with the selective oxidation of the methyl group of p-cresol. The resulting intermediate, 4-hydroxybenzaldehyde, undergoes further transformations to yield the target compound.
Caption: Overall two-stage synthetic workflow.
Stage 1: Catalytic Oxidation of p-Cresol to 4-Hydroxybenzaldehyde
This initial stage focuses on the selective oxidation of the methyl group of p-cresol to a formyl group, yielding 4-hydroxybenzaldehyde. This reaction is achieved with high conversion and selectivity using a heterogeneous copper-manganese (B8546573) oxide catalyst and molecular oxygen.
Reaction Scheme
Caption: Oxidation of p-cresol to 4-hydroxybenzaldehyde.
Experimental Protocol
Materials:
-
p-Cresol
-
CuMn-oxide supported on carbon catalyst
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (solvent)
-
Oxygen gas (O₂)
-
Hydrochloric acid (HCl) for workup
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Charge a high-pressure autoclave reactor with p-cresol (16.0 g), CuMn/carbon catalyst (0.6 g), sodium hydroxide (23.0 g), and methanol (50 mL).
-
Seal the reactor and purge it with oxygen gas.
-
Pressurize the reactor with oxygen to 0.3 MPa.
-
Heat the mixture to 348 K (75 °C) while stirring at 700 rpm.
-
Maintain the constant pressure by supplying oxygen as it is consumed during the reaction.
-
Continue the reaction for 3 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.
-
Withdraw a sample of the reaction mixture, acidify it with hydrochloric acid to a pH of 2-3, and dilute with methanol for analysis.
-
For workup, filter the reaction mixture to recover the heterogeneous catalyst.
-
Acidify the filtrate with concentrated HCl until the pH is acidic, precipitating the product.
-
Isolate the crude 4-hydroxybenzaldehyde by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
Data Presentation
The following table summarizes the quantitative data for the catalytic oxidation of p-cresol under optimized conditions.
| Parameter | Value |
| Starting Material | p-Cresol |
| Catalyst | CuMn-oxide/carbon |
| p-Cresol Conversion | 99% |
| 4-Hydroxybenzaldehyde Sel. | 96% |
| Temperature | 348 K (75 °C) |
| Pressure (O₂) | 0.3 MPa |
| Reaction Time | 3 hours |
| Stirring Speed | 700 rpm |
Stage 2: Proposed Synthesis of this compound from 4-Hydroxybenzaldehyde
The conversion of the phenolic hydroxyl group of 4-hydroxybenzaldehyde into a hydroxymethyl group is a non-trivial transformation. A plausible, albeit complex, synthetic route is proposed below, involving the protection of the aldehyde, conversion of the phenol (B47542) to a triflate, and a subsequent palladium-catalyzed hydroxymethylation.
Proposed Reaction Scheme
Caption: Proposed multi-step conversion of 4-hydroxybenzaldehyde.
Experimental Protocol (Hypothetical)
Step 2a: Protection of the Aldehyde Group
-
Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in toluene.
-
Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected, indicating the completion of acetal formation.
-
Workup: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected aldehyde.
Step 2b: Conversion to Phenyl Triflate
-
Setup: Dissolve the protected aldehyde from the previous step in dichloromethane (B109758) in a flask cooled in an ice bath.
-
Reagents: Add pyridine (1.5 equivalents), followed by the slow, dropwise addition of triflic anhydride (B1165640) (1.1 equivalents).
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by adding cold water. Separate the organic layer, wash sequentially with dilute HCl, water, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the triflate intermediate.
Step 2c: Hydroxymethylation and Deprotection
-
Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the triflate intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable hydroxymethyl source (e.g., a hydroxymethyl-organotin or -organoboron reagent) in an anhydrous solvent like dioxane.
-
Reaction: Heat the reaction mixture at reflux until TLC or GC-MS analysis indicates the consumption of the starting triflate.
-
Workup and Deprotection: Cool the mixture and perform an acidic workup by adding aqueous HCl. This step will simultaneously quench the reaction and hydrolyze the acetal protecting group.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Conclusion
The synthesis of this compound from p-cresol is a multi-step process that can be achieved through a logical sequence of reactions. The initial catalytic oxidation of p-cresol to 4-hydroxybenzaldehyde is a highly efficient and well-documented transformation. While the subsequent conversion to the final product is more complex and requires further optimization, the proposed pathway provides a rational approach for researchers. The detailed protocols and data provided herein serve as a valuable resource for professionals engaged in pharmaceutical development and chemical synthesis.
Application Notes and Protocols for Ullmann Condensation of 4-(Hydroxymethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ullmann condensation reaction specifically tailored for 4-(hydroxymethyl)benzaldehyde (B2643722) derivatives. This class of compounds presents unique challenges due to the presence of both a reactive aldehyde and a primary alcohol. This document outlines strategies to address these challenges, including the use of protecting groups, and provides detailed experimental procedures based on established methodologies for similar substrates.
Introduction to the Ullmann Condensation
The Ullmann condensation is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, most notably C-O, C-N, and C-S bonds. In the context of drug discovery and development, the Ullmann reaction is a powerful tool for the synthesis of diaryl ethers, N-aryl amines, and aryl thioethers, which are common structural motifs in biologically active molecules.
The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 210 °C) and stoichiometric amounts of copper. However, modern advancements have led to the development of milder and more efficient protocols using catalytic amounts of copper salts in combination with various ligands.
Challenges with this compound Derivatives
The presence of both an aldehyde and a primary alcohol functional group on the this compound scaffold introduces specific challenges for the Ullmann condensation:
-
Side Reactions of the Aldehyde Group: The aldehyde functionality is susceptible to oxidation, reduction, and nucleophilic attack under the basic and often heated conditions of the Ullmann reaction.
-
Reactivity of the Hydroxymethyl Group: The primary alcohol can also undergo side reactions, including oxidation or acting as a competing nucleophile.
-
Chemoselectivity: Achieving selective coupling at the desired position (either through an aryl halide derivative of this compound or by using a phenolic derivative) without interference from the other functional groups is critical.
To circumvent these issues, a protecting group strategy is often necessary. The aldehyde can be protected as an acetal (B89532), and the alcohol as a silyl (B83357) ether, for example. These protecting groups are stable under the Ullmann reaction conditions and can be readily removed post-coupling to regenerate the desired functionalities.
Reaction Scheme and Logical Workflow
The Ullmann condensation involving a this compound derivative can be conceptualized in the following workflow, which includes protection, coupling, and deprotection steps.
Caption: General workflow for the Ullmann condensation of this compound derivatives.
Experimental Protocols
The following protocols are adapted from established Ullmann condensation procedures for structurally related substrates. Researchers should optimize these conditions for their specific this compound derivative.
Protection of Functional Groups (Example)
4.1.1. Acetal Protection of the Aldehyde Group
This protocol describes the protection of the aldehyde functionality as a dimethyl acetal.
-
Materials:
-
This compound derivative
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Inert solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
Dissolve the this compound derivative in anhydrous methanol.
-
Add trimethyl orthoformate (1.5-2.0 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetal by column chromatography if necessary.
-
4.1.2. Silyl Ether Protection of the Hydroxyl Group
This protocol details the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.
-
Materials:
-
Protected this compound derivative (from 4.1.1)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the protected benzaldehyde (B42025) derivative and imidazole (2.5 equivalents) in anhydrous DMF.
-
Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Ullmann Condensation for Diaryl Ether Synthesis (C-O Coupling)
This protocol is for the copper-catalyzed coupling of a protected 4-
Application Notes and Protocols for the Wittig Reaction of 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Wittig reaction conditions tailored for 4-(hydroxymethyl)benzaldehyde (B2643722), a common substrate in organic synthesis. This document outlines detailed experimental protocols, discusses the critical aspects of the reaction, and presents quantitative data to guide the synthesis of various alkene products.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form a new carbon-carbon double bond. For this compound, this reaction provides a direct route to synthesize 4-(hydroxymethyl)stilbenes and related derivatives, which are valuable intermediates in medicinal chemistry and materials science.
A key consideration for the Wittig reaction with this compound is the presence of the hydroxyl group. While the Wittig reaction is generally tolerant of various functional groups, including alcohols, the basic conditions often employed can potentially lead to side reactions. Therefore, both protecting group-free and protecting group strategies are discussed herein.
Data Presentation: A Comparative Analysis of Reaction Conditions
The following table summarizes various conditions for the olefination of benzaldehyde (B42025) derivatives, providing a comparative framework for designing experiments with this compound. Direct quantitative data for this compound is often not explicitly reported in the literature, hence the data below is representative of similar substituted benzaldehydes.
| Ylide/Reagent | Aldehyde | Base/Conditions | Solvent | Time (h) | Temp. (°C) | Yield (%) | E/Z Ratio |
| Benzyltriphenylphosphonium chloride | Benzaldehyde | 50% aq. NaOH | DCM | 1-2 | RT | ~70-85 | Mix |
| (Carbethoxymethylene)triphenylphosphorane (stabilized) | Benzaldehyde | None (solvent-free) | N/A | 0.25 | RT | High | Predom. E |
| Methyltriphenylphosphonium (B96628) bromide | Substituted Benzaldehydes | n-BuLi | THF | 2-12 | -78 to RT | Variable | Predom. Z |
| Triethyl phosphonoacetate (HWE) | Aromatic Aldehydes | NaH, DBU/LiCl | THF, DME | 1-12 | RT | High | High E |
| Benzyltriphenylphosphonium chloride | 4-Bromobenzaldehyde | K₃PO₄ (solid-phase) | N/A | 0.5-1 | RT | High | Mix |
Experimental Protocols
Below are detailed methodologies for performing the Wittig reaction with this compound, including a protecting group-free approach and the more stereoselective Horner-Wadsworth-Emmons (HWE) modification.
Protocol 1: Protecting Group-Free Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the synthesis of 4-(hydroxymethyl)styrene using methyltriphenylphosphonium bromide. This reaction typically favors the formation of the Z-isomer.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. The formation of a deep yellow or orange color indicates the generation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-(hydroxymethyl)styrene.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion and generally provides the (E)-alkene with high stereoselectivity.[1][2] This is a reliable method for the synthesis of (E)-ethyl 4-(hydroxymethyl)cinnamate.[3][4]
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Phosphonate (B1237965) Anion Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF or DME and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or DME.
-
Add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield (E)-ethyl 4-(hydroxymethyl)cinnamate.
-
Mandatory Visualizations
Diagram 1: General Wittig Reaction Workflow
References
Application Notes and Protocols for the Grignard Reaction with 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of diarylmethanols using a Grignard reaction with 4-(hydroxymethyl)benzaldehyde (B2643722). Due to the acidic proton of the hydroxyl group, which would quench the Grignard reagent, a protection-deprotection strategy is necessary. The protocols outlined below detail the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, the subsequent Grignard addition, and the final deprotection to yield the desired diarylmethanol product.
Application Notes
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde provides a straightforward route to secondary alcohols. In the context of drug development and medicinal chemistry, the resulting diarylmethanol scaffold is a common structural motif found in a variety of biologically active compounds.
The substrate, this compound, presents a unique challenge due to the presence of both an aldehyde and a primary alcohol. Grignard reagents are not only strong nucleophiles but also potent bases.[1] The acidic proton of the hydroxyl group would react preferentially with the Grignard reagent in an acid-base reaction, consuming the reagent and preventing the desired nucleophilic attack at the carbonyl carbon of the aldehyde.[2]
To circumvent this, a protection strategy is employed. The hydroxyl group is temporarily converted into a non-acidic functional group that is stable to the basic conditions of the Grignard reaction. A common and effective choice for this purpose is the formation of a tert-butyldimethylsilyl (TBDMS) ether.[3] The TBDMS group is sterically hindered and electronically stable, rendering it inert to the Grignard reagent.
Following the successful protection of the hydroxyl group, the Grignard reagent can be added to the aldehyde functionality to form the desired carbon-carbon bond. A variety of Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide, can be used to introduce different substituents, leading to a diverse range of diarylmethanol products.
The final step in the synthetic sequence is the deprotection of the TBDMS ether to regenerate the free hydroxyl group. This is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which exhibits a high affinity for silicon.[4][5]
This three-step sequence of protection, Grignard reaction, and deprotection provides a reliable and high-yielding pathway to valuable diarylmethanol products that can serve as key intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents should be used. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
To the stirred solution, add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then brine to remove DMF and imidazole.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde (B169394).
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Grignard Reaction with 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde
This protocol details the addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the protected aldehyde.
Materials:
-
4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde
-
Magnesium turnings
-
Bromobenzene (B47551) (or other suitable organic halide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]
-
-
Grignard Addition:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude TBDMS-protected diarylmethanol.
-
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the final diarylmethanol.
Materials:
-
Crude TBDMS-protected diarylmethanol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude TBDMS-protected diarylmethanol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 eq) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the reaction progress by TLC.[4][7]
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude diarylmethanol.
-
Purify the final product by flash column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for each step of the synthesis. Note that yields are highly substrate-dependent and the provided data should be considered as a general guide.
Table 1: TBDMS Protection of Alcohols
| Entry | Substrate | TBDMS-Cl (eq) | Imidazole (eq) | Solvent | Temperature | Time | Yield (%) |
| 1 | Primary Alcohol | 1.2 | 2.5 | DMF | Room Temp. | 12-24 h | up to 100 |
| 2 | Secondary Alcohol | 1.2 | 2.5 | DMF | Room Temp. | 12-24 h | High |
Table 2: Grignard Reaction with Aldehydes
| Entry | Aldehyde | Grignard Reagent | Solvent | Temperature | Time | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Methylmagnesium Bromide | Diethyl Ether | 0 °C to RT | 1-2 h | >98[6] |
| 2 | Benzaldehyde | Phenylmagnesium Bromide | Diethyl Ether | 0 °C to RT | 1-2 h | High |
Table 3: TBAF Deprotection of TBDMS Ethers
| Entry | Substrate Type | TBAF (eq) | Solvent | Temperature | Time | Yield (%) | Citation |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0 °C to RT | 45 min | 32 | [7] |
| 2 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 | [5] |
| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 | [5] |
| 4 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 | [5] |
Visualizations
The following diagrams illustrate the overall synthetic workflow and the signaling pathway of the reaction.
Caption: Synthetic workflow for the Grignard reaction with this compound.
Caption: Simplified mechanism of the Grignard addition to an aldehyde.
References
Application Notes: Synthesis and Utility of Chalcones Derived from 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds belonging to the flavonoid family.[1][2] They serve as crucial precursors for the biosynthesis of various flavonoids and isoflavonoids and are abundant in many edible plants.[3] Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4] The versatile α,β-unsaturated ketone moiety makes chalcones valuable scaffolds in drug discovery.[3]
This document provides detailed protocols for the synthesis of chalcones using 4-(hydroxymethyl)benzaldehyde (B2643722) as a key starting material. The presence of the hydroxymethyl group offers a reactive handle for further functionalization, making these derivatives particularly interesting for developing new therapeutic agents. The primary synthetic route described is the Claisen-Schmidt condensation, a robust and widely used method for chalcone (B49325) synthesis.[3][5]
I. Synthesis Protocols
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503).[6] Below are two detailed protocols: a conventional solvent-based method and an environmentally friendly solvent-free approach.
Protocol 1: Conventional Synthesis in Ethanol (B145695)
This protocol details the synthesis of (E)-1-phenyl-3-(4-(hydroxymethyl)phenyl)prop-2-en-1-one.
Materials and Reagents:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve an equimolar amount of this compound (e.g., 10 mmol, 1.36 g) and acetophenone (e.g., 10 mmol, 1.20 g) in 20-30 mL of 95% ethanol. Stir the mixture until all solids are dissolved.
-
Catalyst Addition: While stirring the solution at room temperature (20-25°C), slowly add a 10% aqueous solution of NaOH (e.g., 10 mL) dropwise.[6]
-
Reaction: Continue to stir the mixture vigorously. The solution will typically become turbid and a precipitate will form.[6] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. This may take between 2 to 5 hours.[7][8]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is approximately 1-2.[9]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove any residual salts and base.[6]
-
Purification: The crude chalcone can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
Protocol 2: Solvent-Free Synthesis via Grinding
This "green chemistry" approach avoids the use of organic solvents during the reaction step, often resulting in shorter reaction times and high yields.[10]
Materials and Reagents:
-
This compound
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH) pellets
-
Porcelain mortar and pestle
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Reactant Mixture: Place equimolar amounts of this compound (e.g., 10 mmol, 1.36 g), acetophenone (e.g., 10 mmol, 1.20 g), and solid NaOH (e.g., 10 mmol, 0.40 g) into a porcelain mortar.[10]
-
Grinding: Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The solid mixture will typically form a paste-like consistency and may change color.[10] Monitor the reaction completion by TLC.
-
Work-up: After grinding, add cold water to the mortar and triturate the solid. Neutralize the mixture with dilute HCl.[10]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with ample distilled water. The crude product is often of high purity but can be further purified by recrystallization from ethanol as described in Protocol 1.[6][10]
II. Data Presentation
The yield and reaction time for Claisen-Schmidt condensations can vary based on the specific substituents on the aromatic rings of both the aldehyde and the acetophenone. Electron-donating groups (like hydroxyl) on the benzaldehyde (B42025) ring can sometimes increase the yield.[11]
Table 1: Exemplary Data for Synthesis of Chalcone Derivatives
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Method | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | This compound | Conventional (NaOH/EtOH) | 3 | ~85-90 | (Typical) |
| 2 | 4-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | Grinding (NaOH) | 0.5 | 67 | [10] |
| 3 | 4-Aminoacetophenone | 4-Hydroxybenzaldehyde | Conventional | 2-4 | High | [11] |
| 4 | 4-Nitroacetophenone | 4-Hydroxybenzaldehyde | Conventional | >4 | High | [11] |
| 5 | Acetophenone | 4-Chlorobenzaldehyde | PEG-400 (KOH) | 1 | High | [12] |
| 6 | 2,4-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | Conventional (NaOH/EtOH) | 3 | 60 | [13] |
III. Experimental Workflow and Characterization
The overall process from synthesis to characterization follows a logical workflow. The synthesized chalcones are typically characterized using standard spectroscopic methods to confirm their structure.
Caption: General Experimental Workflow for Chalcone Synthesis.
Expected Characterization Data:
-
FT-IR: Characteristic peaks include a strong carbonyl (C=O) stretch around 1640-1690 cm⁻¹, C=C stretching from the enone system, and aromatic C-H stretching.
-
¹H NMR: Signals for aromatic protons, and two characteristic doublets for the α and β vinyl protons with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. The hydroxymethyl group will show a singlet for the -CH₂- protons and a broad singlet for the -OH proton.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the synthesized chalcone.[14]
IV. Applications in Drug Development: Induction of Apoptosis
Chalcones are well-documented as potent anticancer agents that can induce apoptosis (programmed cell death) in various cancer cell lines.[15][16] The presence of hydroxyl or hydroxymethyl groups can enhance this activity.[17][18] Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Mechanism of Action: Many chalcone derivatives exert their cytotoxic effects by:
-
Inducing Reactive Oxygen Species (ROS): This leads to oxidative stress and triggers the mitochondrial apoptosis pathway.[16]
-
Modulating Bcl-2 Family Proteins: They can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[16][19] This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.
-
Activating Caspases: The release of cytochrome c from mitochondria activates initiator caspase-9 (intrinsic pathway), while activation of death receptors can activate caspase-8 (extrinsic pathway). Both pathways converge to activate the executioner caspase-3, leading to cell death.[19][20]
Caption: Chalcone-Induced Intrinsic & Extrinsic Apoptosis Pathways.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. Prep and characterization of a phenylprop-2-en-1-one compound [wisdomlib.org]
- 15. Chalcones Enhance TRAIL-Induced Apoptosis in Prostate Cancer Cells [mdpi.com]
- 16. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Hydroxymethyl)benzaldehyde as a Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Hydroxymethyl)benzaldehyde as a versatile precursor in medicinal chemistry. This document details its application in the synthesis of potent enzyme inhibitors, specifically focusing on tyrosinase inhibitors. Included are detailed experimental protocols, quantitative biological data, and visualizations of the synthetic workflow and relevant biological pathways.
Introduction
This compound is a valuable building block in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both an aldehyde and a primary alcohol, allows for a diverse range of chemical transformations.[1] The aldehyde group can readily undergo reactions such as oxidation, reduction, and condensation to form Schiff bases, while the hydroxymethyl group can be functionalized through esterification or etherification. This dual reactivity makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.[1] Research has indicated that derivatives of this compound exhibit a variety of biological activities, including immunosuppressive and enzyme inhibitory effects. Specifically, its derivatives have shown promise as potent inhibitors of tyrosinase, an enzyme implicated in melanin (B1238610) biosynthesis.[2]
Application: Precursor for Tyrosinase Inhibitors
Derivatives of this compound have been investigated as inhibitors of tyrosinase, a key enzyme in the melanin synthesis pathway. Overproduction of melanin can lead to hyperpigmentation disorders. Benzaldehyde (B42025) and its derivatives are known to inhibit tyrosinase, and the introduction of various substituents on the benzaldehyde scaffold can significantly enhance their inhibitory potency.
This section focuses on the synthesis and biological evaluation of Schiff base derivatives of this compound as tyrosinase inhibitors. The presented data is based on the synthesis of analogous compounds, providing a strong predictive framework for the activity of this compound derivatives.
Quantitative Data Summary
The following table summarizes the tyrosinase inhibitory activity of a synthesized Schiff base derivative of a substituted benzaldehyde, which serves as a representative example for derivatives of this compound.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Inhibition Type |
| HBT | p-Hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase (Monophenolase) | 0.76 | Mixed-type |
| Mushroom Tyrosinase (Diphenolase) | 3.80 | Mixed-type |
Data is representative of the inhibitory potential of benzaldehyde thiosemicarbazone derivatives. HBT (p-Hydroxybenzaldehyde thiosemicarbazone) is presented as an analogue to derivatives that can be synthesized from this compound.[3][4]
Experimental Protocols
I. Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and thiosemicarbazide (B42300). This is a general procedure that can be adapted for the synthesis of various Schiff base derivatives.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
-
Desiccator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of thiosemicarbazide in 20 mL of absolute ethanol.
-
Mixing and Catalysis: Add the thiosemicarbazide solution to the this compound solution with continuous stirring. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution. Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl2.
II. Tyrosinase Inhibition Assay Protocol
This protocol outlines the procedure for evaluating the tyrosinase inhibitory activity of the synthesized Schiff base derivatives using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Synthesized Schiff base inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare various concentrations of the synthesized Schiff base inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-well Plate:
-
To each well, add 140 µL of phosphate buffer, 20 µL of the inhibitor solution (or solvent for control), and 20 µL of the tyrosinase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a total of 10-20 minutes to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a Schiff base from this compound.
Signaling Pathway: Tyrosinase Inhibition
References
The Subtle Sweetness of 4-(Hydroxymethyl)benzaldehyde: Application in Modern Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Abstract
4-(Hydroxymethyl)benzaldehyde, a lesser-known aromatic aldehyde, presents a unique olfactory profile characterized by a sweet, almond-like aroma. While not as prevalent as its structural relatives, benzaldehyde (B42025) or vanillin, it offers a nuanced addition to fragrance compositions, contributing a subtle warmth and sweetness. This document provides detailed application notes and experimental protocols for the evaluation and incorporation of this compound in fragrance formulations. It is intended to guide researchers and perfumers in exploring the potential of this compound, with a focus on its chemical properties, olfactory characteristics, stability, and safe use.
Introduction
Aromatic aldehydes are fundamental components in the palette of a perfumer, lending characteristic sweet, floral, and spicy notes to fragrances. This compound (CAS 52010-97-6), with its dual functional groups—an aldehyde and a hydroxymethyl group—offers a distinct chemical architecture that influences its scent profile and reactivity. One source describes its odor as a "sweet, almond-like" aroma, suggesting its potential application in gourmand, floral, and oriental fragrance families[1]. This document outlines the current understanding of this compound and provides a framework for its systematic evaluation and use in fragrance creation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulation.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid/semi-solid | [1] |
| Odor Profile | Sweet, almond-like | [1] |
| Melting Point | 43 °C | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| pKa | 14.00 ± 0.10 (Predicted) | [1] |
Olfactory Profile and Application in Fragrance Formulation
The primary olfactory characteristic of this compound is its sweet and almond-like scent[1]. This profile suggests its utility in a variety of fragrance applications:
-
Gourmand Fragrances: Its sweet, nutty character can enhance notes of vanilla, cherry, and other sweet accords.
-
Floral Compositions: In trace amounts, it can add a subtle, sweet, and powdery nuance to white floral or rose accords.
-
Oriental and Woody Fragrances: It can contribute to the warm, balsamic, and sweet facets of oriental and woody compositions, blending well with resins and spices.
Due to the high reactivity of the aldehyde group, it is recommended to use this compound at low concentrations initially, typically as a modifier rather than a primary scent character.
Experimental Protocols
The following are generalized protocols for the evaluation of this compound in fragrance applications. Researchers should adapt these methodologies based on their specific research goals and available equipment.
Sensory Evaluation of Odor Profile
Objective: To systematically characterize the olfactory properties of this compound.
Materials:
-
This compound
-
Ethanol (perfumer's grade, odorless)
-
Glass vials
-
Pipettes
-
Smelling strips
Protocol:
-
Prepare a 10% dilution of this compound in ethanol.
-
Prepare further serial dilutions (e.g., 1%, 0.1%) to evaluate the scent at different intensities.
-
Dip a clean smelling strip into each dilution for 2-3 seconds.
-
Allow the solvent to evaporate for approximately 10-15 seconds.
-
Evaluate the odor of the strip at different time intervals (top note, heart note, base note) over several hours.
-
Record detailed odor descriptors, including primary scent family (e.g., sweet, nutty), secondary nuances (e.g., powdery, woody), and perceived intensity.
-
Compare the odor profile with related materials like benzaldehyde and 4-hydroxybenzaldehyde (B117250) to understand its unique characteristics.
Stability Testing in a Fragrance Base
Objective: To assess the chemical stability of this compound in a representative fragrance base.
Materials:
-
This compound
-
Simple fragrance base (e.g., 80% ethanol, 20% deionized water)
-
Clear glass bottles with airtight caps
-
UV light chamber
-
Oven
Protocol:
-
Prepare a solution of this compound at a concentration of 1% in the fragrance base.
-
Prepare a control sample of the fragrance base without the aldehyde.
-
Divide the samples into three sets:
-
Set A (Control): Store at room temperature in the dark.
-
Set B (UV Exposure): Expose to controlled UV light to simulate sunlight exposure.
-
Set C (Accelerated Aging): Place in an oven at a constant temperature (e.g., 40°C) to simulate long-term aging.
-
-
Evaluate all samples at regular intervals (e.g., 1 week, 2 weeks, 1 month) for any changes in:
-
Color: Visual inspection.
-
Clarity: Visual inspection for precipitation or cloudiness.
-
Odor: Sensory evaluation by a trained panel or perfumer.
-
-
Document all observations and compare the stability of the aldehyde-containing sample to the control.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To monitor the chemical integrity of this compound in a fragrance formulation over time.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Samples from the stability test (Protocol 4.2)
-
Appropriate solvents for dilution (e.g., hexane, dichloromethane)
Protocol:
-
At each time point of the stability test, take an aliquot of each sample.
-
Prepare the samples for GC-MS analysis by diluting them in a suitable solvent.
-
Inject the samples into the GC-MS system.
-
Analyze the resulting chromatograms and mass spectra to:
-
Identify the peak corresponding to this compound.
-
Quantify the concentration of the compound.
-
Identify any new peaks that may indicate degradation products or reactions with other components.
-
-
Compare the results over time to determine the rate and pathway of any degradation.
Visualizations
Caption: Experimental workflow for fragrance evaluation.
Caption: Generalized olfactory signaling pathway.
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising, albeit underutilized, aromatic aldehyde with a pleasant sweet, almond-like scent. Its unique structural characteristics may offer novel effects in fragrance compositions. The protocols outlined in this document provide a starting point for the systematic investigation of its olfactory properties, stability, and potential applications. Further research is warranted to fully elucidate its sensory profile and to explore its creative potential within the art and science of perfumery.
References
Protecting the Hydroxyl Group in 4-(Hydroxymethyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic protection of the hydroxyl group in 4-(hydroxymethyl)benzaldehyde (B2643722). The presence of both a reactive aldehyde and a primary alcohol necessitates a carefully considered protection strategy to ensure selective transformations in multi-step organic syntheses. This guide outlines common and effective protecting groups, including silyl (B83357) ethers, acetals, and esters, with a focus on reaction conditions that are compatible with the sensitive aldehyde functionality.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[2] For this compound, the primary challenge is the selective protection of the hydroxyl group in the presence of the aldehyde. This requires an orthogonal protecting group strategy, where one group can be removed selectively without affecting the other.[3][4]
Key Protecting Groups for the Hydroxyl Functionality
The selection of an appropriate protecting group is contingent on the overall synthetic route and the reaction conditions to be employed in subsequent steps. The most common strategies for protecting the hydroxyl group of this compound involve its conversion to a silyl ether, an acetal, or an ester.[5][6]
Silyl Ethers: Versatile and Mild Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and mild cleavage protocols.[7][8] Common silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS).[5][7] The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom.[9]
Table 1: Silyl Ether Protection and Deprotection of this compound
| Protecting Group | Protection Reagents & Conditions | Solvent | Typical Yield (%) | Deprotection Reagents & Conditions | Solvent | Typical Yield (%) |
| TBDMS | TBDMS-Cl, Imidazole (B134444), rt, 2-4 h | DMF | >95 | TBAF (1 M), rt, 1-2 h | THF | >90 |
| TIPS | TIPS-Cl, Imidazole, rt, 4-6 h | DMF | >90 | TBAF (1 M), rt, 2-4 h | THF | >90 |
| TMS | TMS-Cl, Pyridine (B92270), 0 °C to rt, 1 h | CH₂Cl₂ | >95 | K₂CO₃, MeOH, rt, 1 h | Methanol | >90 |
Experimental Protocol: TBDMS Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol: TBDMS Deprotection
-
Dissolve the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (B95107) (THF).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Workflow for Silyl Ether Protection/Deprotection
Caption: General workflow for TBDMS protection and deprotection.
Acetal Protection: Orthogonal Strategy for the Aldehyde
An alternative and powerful strategy involves first protecting the more reactive aldehyde group as an acetal, which is stable under basic and nucleophilic conditions.[10][11] This allows for a wider range of reactions to be performed on the hydroxyl group. The hydroxyl group can then be protected, and subsequent selective deprotection of either group can be achieved.
Table 2: Acetal Protection of the Aldehyde Group
| Protecting Group | Protection Reagents & Conditions | Solvent | Typical Yield (%) | Deprotection Reagents & Conditions | Solvent | Typical Yield (%) |
| Dimethyl Acetal | Methanol, HCl (cat.), rt, 30 min[12] | Methanol | >95 | Acetone, p-TSA, rt, 1-2 h | Acetone | >90 |
| Diethyl Acetal | Ethanol, HCl (cat.), rt, 1 h | Ethanol | >95 | Aqueous HCl (1 M), rt, 1-2 h | Acetone | >90 |
Experimental Protocol: Dimethyl Acetal Protection of this compound [12]
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol %).[12]
-
Stir the mixture at room temperature for 30 minutes.[12]
-
Neutralize the acid with a mild base such as sodium bicarbonate.[12]
-
Remove the solvent under reduced pressure.
-
The resulting 4-(dimethoxymethyl)benzyl alcohol can often be used in the next step without further purification.[13]
Workflow for Orthogonal Protection Strategy
Caption: Orthogonal protection of aldehyde and hydroxyl groups.
Ester Protection: An Alternative Approach
Esterification is another method to protect the hydroxyl group.[6] Acetyl and pivaloyl esters are common choices. However, the lability of esters to both acidic and basic hydrolysis requires careful planning of subsequent reaction steps.
Table 3: Ester Protection and Deprotection
| Protecting Group | Protection Reagents & Conditions | Solvent | Typical Yield (%) | Deprotection Reagents & Conditions | Solvent | Typical Yield (%) |
| Acetyl (Ac) | Acetic anhydride (B1165640), Pyridine, rt, 1-2 h | CH₂Cl₂ | >95 | K₂CO₃, MeOH, rt, 30 min | Methanol | >90 |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine, rt, 2-4 h | CH₂Cl₂ | >90 | LiOH, THF/H₂O, rt, 2-4 h | THF/Water | >85 |
Experimental Protocol: Acetyl Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield the acetylated product.
Logical Relationship of Protecting Group Stability
References
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. zmsilane.com [zmsilane.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. p-(二甲氧基甲基)苯乙醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Reduction of 4-(Hydroxymethyl)benzaldehyde to 4-Methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of 4-(hydroxymethyl)benzaldehyde (B2643722) to 4-methylbenzyl alcohol, a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. Two primary methodologies are presented: a robust and high-yielding reduction using sodium borohydride (B1222165), and a catalytic hydrogenation approach suitable for various scales of production. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual aids to ensure reproducible and efficient synthesis.
Introduction
The selective reduction of an aldehyde functional group in the presence of a benzylic alcohol is a key transformation in organic synthesis. This compound serves as a bifunctional starting material where the aldehyde moiety can be selectively reduced to a primary alcohol, yielding 4-methylbenzyl alcohol. This product is utilized in the fragrance industry and as a building block in the development of novel therapeutic agents. The choice of reduction methodology often depends on factors such as scale, functional group tolerance, and desired purity. Sodium borohydride (NaBH₄) offers a mild and efficient method for this transformation, typically providing high yields under simple reaction conditions.[1][2] Catalytic hydrogenation presents an alternative, scalable, and environmentally friendly "green" chemistry approach.
Chemical Reaction
The overall chemical transformation is depicted below:
Caption: General reaction scheme for the reduction of this compound.
Data Presentation
Table 1: Reagents and Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₈O₂ | 136.15 | White to off-white solid | 52010-97-6 |
| 4-Methylbenzyl Alcohol | C₈H₁₀O | 122.16 | Needles or off-white crystalline powder | 589-18-4 |
Table 2: Spectroscopic Data for 4-Methylbenzyl Alcohol
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.25 (d, J=7.9 Hz, 2H, Ar-H), 7.17 (d, J=7.9 Hz, 2H, Ar-H), 4.63 (s, 2H, -CH₂OH), 2.35 (s, 3H, Ar-CH₃), 1.65 (s, 1H, -OH).[3] |
| ¹³C NMR (CDCl₃) | δ 138.0, 137.5, 129.3, 127.2, 65.3, 21.2.[3] |
| IR (KBr, cm⁻¹) | 3300-3400 (O-H stretch, broad), 3030 (C-H stretch, aromatic), 2920, 2860 (C-H stretch, aliphatic), 1515 (C=C stretch, aromatic), 1015 (C-O stretch, primary alcohol). |
| Mass Spec (EI) | m/z (%): 122 (M⁺, 60), 107 (100), 91 (40), 79 (55), 77 (45). |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol is adapted from established procedures for the reduction of benzaldehyde (B42025) derivatives.[1][4][5]
Materials:
-
This compound
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (pH ~7). Caution: Vigorous gas evolution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (1 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-methylbenzyl alcohol.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Hydrogenation
This protocol is a general procedure that can be adapted from methods used for the hydrogenation of similar substrates.[6]
Materials:
-
This compound
-
Ethanol or Ethyl acetate
-
Palladium on carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite or other filter aid
Procedure:
-
Catalyst and Substrate Addition: To a suitable hydrogenation vessel, add this compound (1.0 eq) and the solvent (ethanol or ethyl acetate). Then, carefully add the catalyst (typically 1-5 mol% of Pd or Pt).
-
Inerting the System: Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or GC-MS.
-
Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-methylbenzyl alcohol.
-
Purification (Optional): If necessary, the product can be purified by recrystallization or column chromatography as described in Protocol 1.
Experimental Workflow Visualization
Caption: A generalized workflow for the reduction of this compound.
Conclusion
The reduction of this compound to 4-methylbenzyl alcohol can be reliably achieved using either sodium borohydride or catalytic hydrogenation. The sodium borohydride method is particularly suited for laboratory-scale synthesis due to its simplicity and high yields. For larger-scale industrial applications, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the fields of chemistry and drug development.
References
Application Notes & Protocols: Oxidation of 4-(Hydroxymethyl)benzaldehyde to Terephthalic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Terephthalic acid and its derivatives are crucial monomers in the production of polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) and other high-performance materials.[1][2] The synthesis of these compounds from renewable or alternative feedstocks is a significant area of research.[1][3] 4-(Hydroxymethyl)benzaldehyde (B2643722) serves as a key intermediate in several synthetic routes, representing a molecule with two distinct oxygen-containing functional groups—an alcohol and an aldehyde—that can be selectively or fully oxidized to yield valuable terephthalic acid derivatives.[4][5]
This document provides detailed protocols for the oxidation of this compound and its derivatives, focusing on methods that offer high selectivity and yield. The protocols are designed for laboratory-scale synthesis and can be adapted for various research and development applications.
Reaction Pathways
The conversion of this compound to terephthalic acid involves a two-step oxidation process. There are two primary synthetic routes, differing in the sequence of functional group oxidation.
-
Route A: Selective oxidation of the aldehyde group to a carboxylic acid, forming 4-(hydroxymethyl)benzoic acid (4-HMBA), followed by the oxidation of the hydroxymethyl group.
-
Route B: Selective oxidation of the hydroxymethyl group to an aldehyde, forming terephthalaldehyde, followed by the oxidation of both aldehyde groups.
The choice of pathway depends on the desired intermediate and the available catalytic systems.
Caption: Reaction pathways from this compound to terephthalic acid.
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 4-(Hydroxymethyl)benzoic Acid
This protocol is based on a method using a gold nanoparticle catalyst for the selective oxidation of the aldehyde group while keeping the hydroxymethyl group intact.[6] The use of hydrogen peroxide (H₂O₂) as the oxidizing agent in an aqueous phase presents an environmentally benign approach.[6]
Materials:
-
This compound
-
Starch-stabilized gold nanoparticles (Au NPs) on a support
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Water (deionized)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of the starch-stabilized gold nanoparticle catalyst in water.
-
Add this compound to the aqueous catalyst suspension.
-
Add hydrogen peroxide (H₂O₂) as the oxidizing agent to the mixture.
-
Stir the reaction mixture vigorously at the optimized temperature for 6 hours to ensure complete conversion of the starting material.[6]
-
Monitor the reaction progress using GC-MS to confirm the consumption of the substrate and the formation of 4-(hydroxymethyl)benzoic acid.[6]
-
Upon completion, extract the organic components from the aqueous phase using a suitable organic solvent.
-
The aqueous phase containing the gold catalyst can be separated and recycled.[6]
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Quantitative Data Summary
The following table summarizes the results for the gold nanoparticle-catalyzed selective oxidation.
| Parameter | Value | Reference |
| Catalyst | Starch-stabilized Au NPs | [6] |
| Oxidizing Agent | H₂O₂ | [6] |
| Solvent | Water | [6] |
| Conversion | Complete | [6] |
| Selectivity | High for 4-(hydroxymethyl)benzoic acid | [6] |
| Byproducts | Trace amounts of terephthalaldehyde | [6] |
| Reaction Time | 6 hours | [6] |
Protocol 2: Electrochemical Oxidation of 4-(Hydroxymethyl)benzoic Acid (4-HMBA)
This protocol describes the subsequent oxidation of the intermediate, 4-HMBA, to terephthalic acid using an electrochemical method on a gold electrode.[7] This method can be enhanced by light illumination when using gold nanoparticles on an ITO electrode.[7]
Materials:
-
4-(Hydroxymethyl)benzoic acid (4-HMBA)
-
Alkaline electrolyte (e.g., NaOH solution)
-
Working Electrode: Gold (Au) foil or Au nanoparticles on ITO glass
-
Counter Electrode: Platinum (Pt) wire
-
Reference Electrode: Ag/AgCl
-
Potentiostat/Galvanostat
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Experimental Workflow
Caption: Experimental workflow for the electrochemical oxidation of 4-HMBA.
Procedure:
-
Prepare the electrolyte by dissolving 4-(hydroxymethyl)benzoic acid in an alkaline solution (e.g., 0.1 M NaOH). A higher pH is beneficial for the reaction.[7]
-
Assemble a three-electrode electrochemical cell with the gold working electrode, a platinum counter electrode, and a reference electrode.
-
Immerse the electrodes in the electrolyte solution.
-
Perform electrolysis at a constant potential for a set duration (e.g., 3 hours).[7] If using an Au NP on ITO electrode, the cell can be illuminated with a light source (e.g., green or red LED) to enhance the reaction rate.[7]
-
After electrolysis, analyze the composition of the solution using HPLC to determine the relative amounts of remaining 4-HMBA, the intermediate 4-carboxybenzaldehyde, and the final product, terephthalic acid.[7]
Data Presentation: Product Distribution
The table below shows the product distribution after 3 hours of electrolysis of 4-HMBA on a gold anode, as determined by HPLC analysis.[7]
| Compound | Retention Time (min) | Percentage in Solution | Reference |
| 4-(Hydroxymethyl)benzoic acid | 2.8 | 52% | [7] |
| Terephthalic acid | 3.1 | 29% | [7] |
| 4-Carboxybenzaldehyde | 3.7 | 19% | [7] |
Conclusion: The selective and complete oxidation of this compound to terephthalic acid derivatives can be achieved through multi-step chemical or electrochemical pathways. The gold nanoparticle-catalyzed oxidation of the aldehyde offers a green and highly selective method to produce the 4-HMBA intermediate. Subsequent electrochemical oxidation provides a controlled route to the final terephthalic acid product. These protocols offer robust and reproducible methods for researchers in synthetic chemistry and materials science, enabling the synthesis of valuable monomers from versatile intermediates.
References
- 1. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Terephthalic Acid Synthesis from Ethanol via p-Methyl Benzaldehyde - CRADA 395 (Abstract) | Report | PNNL [pnnl.gov]
- 4. This compound | 52010-97-6 | Benchchem [benchchem.com]
- 5. WO2015065722A1 - Process to produce terephthalic acid - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Synthesis of Stilbene Derivatives from 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of stilbene (B7821643) derivatives using 4-(hydroxymethyl)benzaldehyde (B2643722) as a key starting material. Stilbenoids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of a hydroxymethyl group on the stilbene scaffold offers a valuable site for further functionalization, enabling the creation of novel derivatives with potentially enhanced therapeutic properties.
This document details three common and effective synthetic methodologies for preparing stilbene derivatives from this compound: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Heck reaction. Detailed experimental protocols, tables of quantitative data, and visualizations of the synthetic workflows are provided to assist researchers in their drug discovery and development efforts.
Synthetic Methodologies
The synthesis of stilbene derivatives from this compound can be achieved through several established organic reactions. The choice of method often depends on the desired stereochemistry (E- or Z-isomer), the nature of the substituents on the other aromatic ring, and the overall efficiency of the reaction.
Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes from aldehydes and phosphorus ylides. For the synthesis of stilbene derivatives, a benzyltriphenylphosphonium (B107652) salt is deprotonated to form the corresponding ylide, which then reacts with this compound. This method is particularly useful for generating both E- and Z-isomers of stilbenes, with the stereochemical outcome influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol: Synthesis of 4-Hydroxymethylstilbene via Wittig Reaction
This protocol is adapted from general Wittig reaction procedures.[1][2][3]
Step 1: Preparation of Benzyltriphenylphosphonium Chloride
-
In a round-bottom flask, dissolve triphenylphosphine (B44618) (1.1 eq) in anhydrous toluene (B28343).
-
Add benzyl (B1604629) chloride (1.0 eq) to the solution.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, and collect the precipitated white solid by filtration.
-
Wash the solid with cold toluene and dry it under a vacuum to obtain benzyltriphenylphosphonium chloride.
Step 2: Synthesis of (E/Z)-4-Hydroxymethylstilbene
-
Suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (1.2 eq) or n-butyllithium, dropwise to the suspension. The formation of the deep red-colored ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional hour.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product will contain the desired stilbene and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to separate the E- and Z-isomers of 4-hydroxymethylstilbene.
Table 1: Representative Quantitative Data for Wittig Synthesis of Stilbene Derivatives
| Product | Starting Aldehyde | Starting Phosphonium Salt | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| 4-Methylstilbene | 4-Methylbenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | Not specified | Major isomer is trans | [1] |
| trans-9-(2-Phenylethenyl)anthracene | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | Not specified | Primarily trans | [2] |
| Substituted Stilbenes | Various Benzaldehydes | Various Benzyltriphenylphosphonium salts | NaOCH3 | Methanol | Not specified | Mixture of E/Z |
Note: Specific yield and E/Z ratio for the reaction with this compound would need to be determined experimentally.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[4][5] A significant advantage of the HWE reaction is that it generally provides the (E)-alkene with high stereoselectivity.[4][5][6] Furthermore, the phosphate (B84403) byproduct is water-soluble, which simplifies the purification process.[5]
Experimental Protocol: Synthesis of (E)-4-Hydroxymethylstilbene via HWE Reaction
This protocol is a general procedure for the HWE reaction.[5][7]
Step 1: Synthesis of Diethyl Benzylphosphonate
-
In a round-bottom flask, heat a mixture of benzyl chloride (1.0 eq) and triethyl phosphite (B83602) (1.2 eq) at 150-160 °C for 4-6 hours (Arbuzov reaction).
-
Monitor the reaction by observing the cessation of ethyl chloride evolution.
-
Cool the reaction mixture and purify the diethyl benzylphosphonate by vacuum distillation.
Step 2: Synthesis of (E)-4-Hydroxymethylstilbene
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (1.1 eq), portion-wise to the solution to generate the phosphonate (B1237965) carbanion.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the carbanion solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain pure (E)-4-hydroxymethylstilbene.
Table 2: Representative Quantitative Data for HWE Synthesis of Stilbene Derivatives
| Product | Starting Aldehyde | Starting Phosphonate | Base | Solvent | Yield (%) | Stereoselectivity | Reference |
| (E)-Alkenes | Various Aldehydes | Stabilized Phosphonates | NaH, NaOMe, BuLi | THF, DME | High | Predominantly E | [6] |
| (E)-Stilbene Carboxylic Acid Derivatives | Various Aromatic Aldehydes | 4-(Diethylphosphoryl)benzoic acid | NaH | THF | Not specified | Predominantly E | General Protocol |
| Complex (E)-Alkenes | Various Aldehydes | Various Phosphonates | n-BuLi | THF | Varies | High E-selectivity | [7] |
Note: The specific yield for the reaction with this compound would need to be determined experimentally.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9][10] To synthesize a 4-hydroxymethylstilbene derivative using this method, one could react a protected 4-bromobenzyl alcohol with styrene (B11656) or react 4-vinylbenzyl alcohol with a bromobenzene (B47551) derivative. The hydroxyl group may require protection to prevent interference with the catalyst.
Experimental Protocol: Synthesis of 4-Hydroxymethylstilbene via Heck Reaction (Conceptual)
This is a conceptual protocol as direct arylation of a vinyl-substituted this compound derivative is less common. A more typical approach would involve the coupling of a protected 4-bromobenzyl alcohol with styrene.
Step 1: Protection of 4-Bromobenzyl Alcohol
-
Protect the hydroxyl group of 4-bromobenzyl alcohol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.
Step 2: Heck Coupling
-
In a Schlenk flask, combine the protected 4-bromobenzyl alcohol (1.0 eq), styrene (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.01-0.05 eq), a phosphine (B1218219) ligand like triphenylphosphine (0.02-0.1 eq), and a base such as triethylamine (B128534) (2.0 eq) in an anhydrous solvent like DMF or acetonitrile.
-
Degas the mixture and then heat it under a nitrogen atmosphere at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, filter off the palladium catalyst, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Remove the protecting group from the hydroxyl function to yield 4-hydroxymethylstilbene. For a TBDMS group, this can be achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
Table 3: Representative Quantitative Data for Heck Synthesis of Stilbene Derivatives
| Product | Aryl Halide | Alkene | Catalyst | Base | Yield (%) | Reference |
| Stilbene | Iodobenzene | Styrene | PdCl2 | Potassium Acetate | Not specified | [8] |
| Substituted Stilbenes | Aryl Halides | Activated Alkenes | Palladium complexes | Various | Varies | [9] |
| Functionalized Indoles | Dibromoaniline derivative | External Heck acceptor | Pd2(dba)3/Fu's ligand | K3PO4 | Good | [11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for the Wittig synthesis of 4-hydroxymethylstilbene.
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Biological Activity and Signaling Pathways
Stilbene derivatives are known to exhibit a wide range of biological activities, often attributed to their ability to modulate cellular signaling pathways. While the specific biological profile of 4-hydroxymethylstilbene derivatives is an active area of research, insights can be drawn from related, well-studied stilbenoids like resveratrol (B1683913) and pterostilbene (B91288). These compounds are known to influence pathways involved in inflammation, oxidative stress, and cell proliferation.
For instance, pterostilbene derivatives have been shown to attenuate oxidative stress and inflammation by modulating the MAPKs/NF-κB signaling pathways.[12] It is plausible that stilbene derivatives bearing a 4-hydroxymethyl group could exhibit similar activities, potentially serving as anti-inflammatory or antioxidant agents. The hydroxymethyl group also provides a handle for creating prodrugs or for conjugation to targeting moieties, which could improve pharmacokinetic properties and therapeutic efficacy.
Caption: Potential modulation of the MAPK/NF-κB signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of stilbene derivatives. The Wittig, Horner-Wadsworth-Emmons, and Heck reactions provide robust and adaptable methods for constructing the core stilbene scaffold. The resulting 4-hydroxymethylstilbene derivatives are promising candidates for further investigation in drug discovery, owing to the potential for diverse biological activities and the opportunity for further chemical modification at the hydroxymethyl position. The protocols and data presented herein serve as a foundational guide for researchers aiming to explore this important class of compounds.
References
- 1. homework.study.com [homework.study.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydroxymethyl)benzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(hydroxymethyl)benzaldehyde (B2643722).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My final product shows a significant amount of an acidic impurity. What is the likely identity of this impurity and how can I remove it?
A1: A common acidic impurity is 4-carboxybenzaldehyde , which arises from incomplete reduction of the starting material if you are synthesizing from a carboxylic acid precursor. Another possibility is p-toluic acid if the synthesis involves the oxidation of p-xylene (B151628) and the reaction is not driven to completion for the aldehyde functionality. Over-oxidation of the hydroxymethyl group in the product back to a carboxylic acid can also occur.
Troubleshooting Steps:
-
Purification: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can effectively remove acidic impurities by converting them into their water-soluble carboxylate salts. Subsequent recrystallization of the crude product can further enhance purity.
-
Reaction Monitoring: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting carboxylic acid.
-
Control of Oxidizing Conditions: If using an oxidation route, carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize over-oxidation of the product.
Q2: I observe an impurity with a similar polarity to my product on the TLC plate. What could it be?
A2: An impurity with similar polarity could be the starting material, such as p-tolualdehyde , if the reaction (e.g., reduction of the aldehyde or a Cannizzaro reaction) is incomplete. Another possibility is the formation of terephthalaldehyde as a byproduct in some synthetic routes.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the optimal temperature to drive it to completion.
-
Chromatography: Careful column chromatography with an appropriate solvent system is often effective in separating compounds with similar polarities.
-
Reagent Purity: Ensure the purity of your starting materials to avoid introducing closely related impurities from the outset.
Q3: My reaction has produced a significant amount of a high-melting, poorly soluble white solid. What is this likely to be?
A3: This is likely terephthalic acid , which can form as a byproduct of over-oxidation if the synthesis starts from p-xylene or involves the oxidation of 4-carboxybenzaldehyde. It is also a potential byproduct in a Cannizzaro reaction involving terephthalaldehyde.
Troubleshooting Steps:
-
Filtration: Due to its low solubility in many organic solvents, terephthalic acid can often be removed by filtration of the reaction mixture.
-
Solvent Selection: Choose a reaction solvent in which the desired product is soluble but the terephthalic acid byproduct is not.
-
Reaction Conditions: As with other oxidation-related impurities, precise control over the reaction conditions is crucial to prevent its formation.
Q4: How can I best assess the purity of my synthesized this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and quantifying impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and can also be used for quantitative analysis with an internal standard.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Likely Origin | Impact on Final Product |
| 4-Carboxybenzaldehyde | HOOC-C₆H₄-CHO | Incomplete reduction of terephthalic acid derivatives or oxidation of p-xylene.[5][6] | Can affect the reactivity of the aldehyde group and introduce acidic properties. |
| p-Toluic Acid | CH₃-C₆H₄-COOH | Incomplete oxidation of p-xylene.[7] | An acidic impurity that can interfere with subsequent reactions. |
| Terephthalic Acid | HOOC-C₆H₄-COOH | Over-oxidation of p-xylene or 4-carboxybenzaldehyde.[6] | Significantly impacts solubility and can be difficult to remove from the final product. |
| p-Tolualdehyde | CH₃-C₆H₄-CHO | Incomplete conversion of starting material.[8] | Can be difficult to separate due to similar properties to the product. |
| Benzene-1,4-dimethanol | HOCH₂-C₆H₄-CH₂OH | Byproduct of the Cannizzaro reaction of terephthalaldehyde.[3][4][9] | An over-reduced impurity that can affect the yield and purity. |
Detailed Experimental Protocol: Reduction of 4-Carboxybenzaldehyde
This protocol describes a common method for the synthesis of this compound via the reduction of 4-carboxybenzaldehyde using sodium borohydride (B1222165).
Materials:
-
4-Carboxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-carboxybenzaldehyde (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) to the cooled solution in small portions. Effervescence will be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Acidification: Acidify the mixture to pH ~2 with 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
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Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. 对羟基苯甲醛 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6296788B1 - Process for the preparation of Grignard reagents and novel Grignard reagents - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Hydroxymethyl)benzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(hydroxymethyl)benzaldehyde (B2643722) via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound will not dissolve in the hot solvent.
A1: This issue can arise from several factors. First, ensure that the solvent is at or near its boiling point to maximize solubility. If the compound still does not dissolve, you may cautiously add more hot solvent in small increments until dissolution is achieved. It is also possible that insoluble impurities are present. If a significant portion of the material has dissolved and a small amount of solid remains, it is advisable to proceed with hot filtration to remove the insoluble matter.
Q2: No crystals have formed after cooling the solution.
A2: The absence of crystal formation is a common problem and can often be attributed to one of the following:
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Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod at the surface of the solution or adding a "seed" crystal of pure this compound.[1]
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Too much solvent: Using an excessive amount of solvent will result in a solution that is not saturated enough for crystals to form upon cooling.[1][2] To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Cooling rate: A very slow cooling rate might be required for some compounds. Ensure the solution is cooling in an undisturbed location. If crystals still do not form, further cooling in an ice bath may be necessary.
Q3: My compound has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often observed when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[2] To resolve this, reheat the solution until the oil redissolves. You can then try one of the following:
-
Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool more slowly.
-
Consider using a different solvent or a mixed solvent system.
Q4: The yield of my recrystallized this compound is very low.
A4: A low recovery of the purified product can be due to several reasons:
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Excess solvent: Using the minimum amount of hot solvent necessary for dissolution is critical to maximize yield.[1]
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Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
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Incomplete crystallization: Allow sufficient time for crystallization to complete, including cooling in an ice bath.
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Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[1]
Q5: The recrystallized product is not pure.
A5: If the purity of your this compound has not significantly improved after recrystallization, consider the following:
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Cooling rate: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] Allow for slow and undisturbed cooling to room temperature before placing the flask in an ice bath.
-
Insoluble impurities: If insoluble impurities were present in the crude material, they should have been removed by hot filtration.
-
Soluble impurities: If the impurities have a similar solubility profile to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by another method, such as column chromatography, may be necessary. Common impurities in the synthesis of this compound can include unreacted starting materials like p-cresol (B1678582) or byproducts from the oxidation process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Due to its polar nature, containing both a hydroxyl and an aldehyde group, polar solvents are generally good candidates. Based on solubility data for the structurally similar 4-hydroxybenzaldehyde (B117250), ethanol, methanol, and water (or mixtures thereof) are promising solvents. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system for your specific sample.
Q2: How do I perform a hot filtration correctly?
A2: To prevent premature crystallization in the funnel, it is crucial to keep the solution and the filtration apparatus hot. Use a stemless funnel and preheat it, along with the receiving flask, with hot solvent or on a hot plate. Fluted filter paper will increase the surface area and speed up the filtration process. Perform the filtration as quickly as possible.
Q3: How can I improve the crystal size?
A3: The rate of cooling is the primary factor influencing crystal size. Slow, undisturbed cooling will generally lead to the formation of larger and purer crystals. Allowing the solution to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath can promote the growth of larger crystals.
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of this compound using a single-solvent recrystallization technique.
Materials:
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Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks (2)
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Heating mantle or hot plate
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Stemless funnel
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Fluted filter paper
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Glass stirring rod
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Buchner funnel and flask
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Filter paper
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Watch glass
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring.
-
Saturation: Continue to add small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
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Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the preheated flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven.
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Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. Calculate the percent recovery.
Quantitative Data
The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the mole fraction solubility (x₁) of 4-hydroxybenzaldehyde (a structurally similar compound) in various organic solvents at different temperatures. This data can serve as a valuable guide for solvent selection.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetonitrile | Toluene |
| 278.15 | 0.1312 | 0.1198 | 0.1251 | 0.1213 | 0.2015 | 0.0897 | 0.0071 |
| 283.15 | 0.1539 | 0.1402 | 0.1473 | 0.1421 | 0.2358 | 0.1051 | 0.0092 |
| 288.15 | 0.1791 | 0.1629 | 0.1721 | 0.1652 | 0.2741 | 0.1223 | 0.0118 |
| 293.15 | 0.2073 | 0.1883 | 0.2001 | 0.1911 | 0.3172 | 0.1416 | 0.0151 |
| 298.15 | 0.2388 | 0.2168 | 0.2316 | 0.2203 | 0.3656 | 0.1633 | 0.0192 |
| 303.15 | 0.2741 | 0.2488 | 0.2671 | 0.2531 | 0.4199 | 0.1878 | 0.0243 |
| 308.15 | 0.3138 | 0.2848 | 0.3071 | 0.2899 | 0.4808 | 0.2153 | 0.0306 |
| 313.15 | 0.3584 | 0.3254 | 0.3521 | 0.3312 | 0.5491 | 0.2464 | 0.0385 |
| 318.15 | 0.4085 | 0.3711 | 0.4027 | 0.3774 | 0.6255 | 0.2814 | 0.0483 |
Data adapted from a study on 4-hydroxybenzaldehyde, which is structurally very similar and provides a good estimation for solvent selection.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Column chromatography protocol for 4-(Hydroxymethyl)benzaldehyde purification
Technical Support Center: Purification of 4-(Hydroxymethyl)benzaldehyde (B2643722)
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most recommended stationary phase is silica (B1680970) gel (230-400 mesh). Its polarity is well-suited for separating moderately polar compounds like this compound from less polar and more polar impurities.
Q2: Which solvent systems are typically used for the elution of this compound?
A2: A mixture of a non-polar and a polar solvent is generally used. The most common systems are gradients of ethyl acetate (B1210297) in hexanes or petroleum ether.[1] For moderately polar compounds, a starting mixture of 10-20% ethyl acetate in hexanes is a good starting point. The polarity can be gradually increased to facilitate elution. For more polar compounds, a methanol/dichloromethane (B109758) system can be employed.[1]
Q3: How can I determine the appropriate solvent system before running a large-scale column?
A3: Thin-layer chromatography (TLC) is the preferred method for determining the optimal solvent system.[2] The ideal solvent mixture should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials from the synthesis, such as 4-bromobenzaldehyde (B125591) or p-tolualdehyde, and over-oxidized products like terephthalic acid. Side-products from related reactions can also be present, which may include polymeric materials.[3]
Q5: How should I store this compound after purification?
A5: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde and alcohol functional groups. Some suppliers recommend storing it in a freezer at temperatures under -20°C.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield/Recovery | The compound is too soluble in the eluent. | Decrease the polarity of the solvent system. Ensure fractions are not oversized, leading to dilution. |
| The compound is irreversibly adsorbed onto the silica gel. | If the compound is acidic or basic, consider adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine (B128534) for basic compounds, or 0.1% acetic acid for acidic compounds). | |
| Premature crystallization in the column or tubing. | Ensure the compound is fully dissolved in the loading solvent. Consider running the column at a slightly elevated temperature if ambient conditions are causing precipitation. | |
| Poor Separation/Overlapping Fractions | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and impurities.[5] A shallower gradient during elution can also improve separation. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended.[6] | |
| The sample was overloaded. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. | |
| Compound "Oiling Out" on the Column | High concentration of the compound. | Dilute the sample in the loading solvent before applying it to the column. |
| The melting point of the compound is low. | This can sometimes be mitigated by using a less polar loading solvent to precipitate the compound onto the silica before elution begins. | |
| Product Elutes Too Quickly or Too Slowly | Incorrect eluent polarity. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). If it elutes too slowly (low Rf), increase the polarity. |
| Discolored Product | Presence of colored impurities. | If the impurities are highly polar, they may remain on the column. If they co-elute, a second purification step like recrystallization might be necessary. Running a small plug of activated charcoal before the silica column can sometimes remove colored impurities. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Materials and Equipment:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or petroleum ether), Ethyl Acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Preparation of the Column:
-
Secure the column vertically to a stand.
-
Add a small layer of sand or a cotton/glass wool plug to the bottom of the column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica before adding more eluent.
4. Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to facilitate the elution of the product. This is known as a step-gradient elution.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Solvent System Data
The following table provides starting points for solvent systems. Optimization using TLC is crucial for each specific sample.
| Solvent System (v/v) | Typical Use Case | Expected Rf of this compound |
| 20:1 Petroleum Ether / Ethyl Acetate | Separation from non-polar impurities.[7] | Low |
| 10-50% Ethyl Acetate / Hexanes | General purpose purification.[1] | 0.2 - 0.5 |
| 1.2:1 Ethyl Acetate / Hexanes | For eluting more polar compounds.[8] | High |
| 5% Methanol / Dichloromethane | For separating highly polar compounds.[1] | High |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Formylation of 4-Methylbenzyl Alcohol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for side reactions encountered during the formylation of 4-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the formylation of 4-methylbenzyl alcohol?
A1: The formylation of 4-methylbenzyl alcohol presents unique challenges due to the presence of two reactive sites: the activated aromatic ring and the primary benzylic alcohol. The main difficulties are controlling regioselectivity on the aromatic ring and preventing side reactions involving the alcohol functional group.
Q2: Which formylation methods are applicable, and what are their expected outcomes?
A2: Standard electrophilic aromatic substitution methods for formylation can be adapted, though each has its nuances:
-
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like TiCl₄. It is suitable for electron-rich aromatic compounds.[1][2]
-
Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent (e.g., from DMF and POCl₃). This method works best with highly electron-rich arenes.[3][4][5]
-
Duff Reaction: Uses hexamethylenetetramine in an acidic medium. It is typically used for phenols and other highly activated rings.
The expected products are a mixture of isomers, primarily 2-(hydroxymethyl)-5-methylbenzaldehyde and 3-(hydroxymethyl)-4-methylbenzaldehyde , due to the competing directing effects of the methyl (ortho-, para-directing) and hydroxymethyl (weakly deactivating, meta-directing) groups.
Q3: What are the most common side reactions?
A3: The most prevalent side reactions stem from the reactivity of the benzyl (B1604629) alcohol moiety, especially under acidic conditions typical for formylation. These include:
-
Oxidation: The benzylic alcohol is susceptible to oxidation to form 4-methylbenzaldehyde (B123495) .[6]
-
Polymerization/Resinification: Acid-catalyzed dehydration of the benzyl alcohol can lead to the formation of polybenzyl polymers.[7][8][9]
-
Etherification: Intermolecular dehydration between two molecules of the starting material can form bis(4-methylbenzyl) ether .
-
Reaction with Formylating Agent: The alcohol can react with the formylating agent. For instance, with the Vilsmeier reagent, it can form benzyl formate (B1220265) or benzyl chloride.[10][11]
Troubleshooting Guide
Q1: My reaction is producing a significant amount of insoluble, tar-like polymer. What is causing this and how can I prevent it?
A1: The formation of resinous material is a classic side reaction for benzyl alcohols under acidic conditions.[7][9] The Lewis or Brønsted acids used to catalyze formylation can also catalyze the intermolecular dehydration of 4-methylbenzyl alcohol to form polybenzyl ethers and other polymeric structures.
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest effective temperature for the formylation. Add reagents dropwise, especially the Lewis acid, while cooling the reaction in an ice bath to dissipate exothermic heat.
-
Controlled Reagent Addition: Add the Lewis acid or formylating agent slowly to the substrate solution. This keeps the instantaneous concentration of the acidic species low, reducing the rate of polymerization.
-
Milder Catalyst: If possible, screen for a milder Lewis acid that can promote formylation without aggressively catalyzing polymerization.
-
Reaction Time: Monitor the reaction closely using TLC or HPLC and quench it as soon as a significant amount of product has formed, before polymerization becomes dominant.
Q2: My final product mixture contains 4-methylbenzaldehyde instead of the desired formylated product. Why did oxidation occur?
A2: The benzylic alcohol group is prone to oxidation, and some formylation conditions can be inadvertently oxidative.[6] This is particularly true if the reaction is exposed to air at elevated temperatures or if certain reagents or impurities are present.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.
-
Reagent Purity: Ensure the purity of all reagents and solvents. Peroxides in ether solvents or metallic impurities can catalyze oxidation.
-
Temperature Management: Avoid excessive temperatures, as they can accelerate side reactions, including oxidation.
Q3: The reaction is yielding a mixture of isomers. How can I improve regioselectivity?
A3: Regioselectivity in the formylation of 1,4-disubstituted benzenes is a known challenge. The outcome is a balance between the electronic directing effects of the substituents and steric hindrance.[12] The methyl group is activating and ortho-, para-directing, while the hydroxymethyl group is weakly deactivating and meta-directing. The primary substitution will occur ortho to the activating methyl group.
Troubleshooting Steps:
-
Choice of Formylation Method: The steric bulk of the formylating agent can influence the isomer ratio.
-
The Rieche reaction , involving a bulky TiCl₄-ether complex, may favor the less sterically hindered position.
-
The Vilsmeier-Haack reaction may offer different selectivity.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the ratio of one isomer over the other.[13]
-
Lewis Acid Stoichiometry: Varying the amount of Lewis acid can sometimes influence the product distribution by altering the nature of the electrophilic species.
Q4: I've isolated bis(4-methylbenzyl) ether as a major byproduct. How can this be avoided?
A4: The formation of dibenzyl ether is another consequence of the acid-catalyzed dehydration of the starting material. This side reaction competes directly with the desired formylation.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. While water is produced during etherification, starting under dry conditions can suppress the initial onset.
-
Lower Temperature: As with polymerization, lower temperatures will disfavor this bimolecular side reaction.
-
Order of Addition: Adding the substrate to the pre-complexed Lewis acid and formylating agent might favor formylation over self-condensation in some cases.
Data Presentation
Table 1: Summary of Potential Side Products and Favorable Conditions
| Side Product Name | Chemical Structure | Favorable Conditions | Mitigation Strategy |
| 4-Methylbenzaldehyde |
| High temperatures, presence of air/oxidants. | Use an inert atmosphere, ensure reagent purity. |
| Polybenzyl Ether | -[CH₂(C₆H₄)CH₂-O]-n | Strong acidic catalysts, high temperatures.[7][9] | Lower reaction temperature, controlled reagent addition. |
| Bis(4-methylbenzyl) ether | (CH₃C₆H₄CH₂)₂O | Acidic conditions, elevated temperatures. | Use strictly anhydrous conditions, lower temperature. |
| Benzyl Formate/Chloride | CH₃C₆H₄CH₂OCHO / CH₃C₆H₄CH₂Cl | Reaction of the alcohol with the Vilsmeier reagent.[10][11] | Lower reaction temperature (−10 °C to 0 °C).[11] |
Note: Structures are illustrative. Isomer positions on the ring for formylated products are not shown.
Visualizations
Reaction and Side Reaction Pathways
Caption: Main formylation pathway and competing side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Adapted Protocol: Rieche Formylation of 4-Methylbenzyl Alcohol
This protocol is adapted from a general procedure for the formylation of electron-rich aromatic compounds and should be optimized for this specific substrate.[1][14]
Disclaimer: This is a representative protocol. All reactions should be performed by trained personnel with appropriate safety precautions. A thorough risk assessment should be conducted before starting.
Materials:
-
4-Methylbenzyl alcohol (1.0 eq)
-
Dichloromethyl methyl ether (1.1 - 1.5 eq) - Caution: Carcinogen
-
Titanium tetrachloride (TiCl₄) (1.5 - 2.2 eq) - Caution: Corrosive, reacts violently with water
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice / Ice Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 4-methylbenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Under a nitrogen atmosphere, add TiCl₄ (1.5 - 2.2 eq) dropwise via syringe. The solution will likely turn a deep color. Stir for 10-15 minutes.
-
Add dichloromethyl methyl ether (1.1 - 1.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction may take 1-4 hours.
Work-up and Purification:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water to quench the TiCl₄.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica (B1680970) gel to separate isomers and remove non-polar byproducts.
References
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. sciforum.net [sciforum.net]
- 7. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 11. scirp.org [scirp.org]
- 12. Regioselectivity - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalysis for 4-(Hydroxymethyl)benzaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Hydroxymethyl)benzaldehyde. The content addresses common issues encountered during catalytic synthesis, offering solutions and detailed protocols.
Frequently Asked Questions (FAQs)
General Synthesis & Catalyst Selection
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: The main catalytic strategies include:
-
Selective Monoreduction of Terephthalaldehyde (B141574): This is a common method where one of the two aldehyde groups is selectively reduced to a hydroxymethyl group. Careful control of stoichiometry and reaction conditions is crucial to prevent over-reduction to 1,4-benzenedimethanol.[1]
-
Selective Oxidation of p-Xylene (B151628) or 4-Methylbenzyl Alcohol: This route is challenging due to the difficulty in selectively oxidizing one methyl group of p-xylene to an alcohol and the other to an aldehyde. More commonly, selective oxidation of 4-methylbenzyl alcohol is explored, though this can lead to the undesired 4-methylbenzaldehyde (B123495) or over-oxidation.[2][3]
-
Controlled Oxidation of 1,4-Benzenedimethanol: This involves the selective oxidation of one of the two primary alcohol groups to an aldehyde. Preventing over-oxidation to terephthalaldehyde or the corresponding carboxylic acid is the primary challenge.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound. A systematic approach to troubleshooting is recommended.
Issue 1: Low Yield or Incomplete Conversion
Low product yield is a frequent challenge and can be attributed to multiple factors. A logical workflow can help diagnose the root cause.[4][5]
Q2: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A2: Several factors can contribute to low yields. Consider the following potential causes and solutions:
-
Catalyst Inactivity or Degradation: The catalyst may be oxidized, poisoned, or of poor quality.[6] For instance, gold-based catalysts can be inhibited by acidic byproducts, and platinum catalysts can be deactivated by over-oxidation.[7]
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For example, in the hydrogenation of terephthalaldehyde, the reaction must be stopped precisely after the absorption of one molar equivalent of hydrogen to prevent further reduction.[1]
-
Solution: Systematically optimize reaction conditions. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Ensure the temperature and pressure are controlled precisely as specified in the protocol.
-
-
Poor Quality of Reagents or Solvents: The presence of water or other impurities in reagents or solvents can quench the reaction or poison the catalyst.[6]
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity. If necessary, purify starting materials before use.
-
-
Inefficient Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the solid catalyst, resulting in low conversion rates.[4]
-
Solution: Ensure vigorous and continuous stirring throughout the reaction. For high-viscosity mixtures, consider mechanical stirring over magnetic stirring.
-
The following diagram illustrates a logical workflow for diagnosing the cause of low reaction yields.
Issue 2: Poor Selectivity & Side Product Formation
A common challenge is the formation of undesired side products, which complicates purification and reduces the yield of the target molecule.
Q3: My analysis shows multiple products. How can I improve selectivity towards this compound?
A3: Poor selectivity often arises from over-reaction or competing reaction pathways. The specific side products depend on the synthetic route.
-
Route: Selective Reduction of Terephthalaldehyde
-
Side Product: 1,4-Benzenedimethanol (over-reduction).
-
Cause: Hydrogenation of the second aldehyde group. This occurs if the reaction is not stopped after one equivalent of hydrogen has been consumed.[1]
-
Solution: Carefully monitor hydrogen uptake and stop the reaction immediately once the stoichiometric amount has been consumed. The judicious use of a specific amount of base can also maximize the yield of the desired product.[1]
-
-
Route: Selective Oxidation of 1,4-Benzenedimethanol
-
Side Products: Terephthalaldehyde (over-oxidation) and 4-formylbenzoic acid (further oxidation).
-
Cause: The desired product, an aldehyde, is often more susceptible to oxidation than the starting alcohol, making it difficult to stop the reaction at the intermediate stage.[8]
-
Solution:
-
Catalyst Choice: Employ catalysts known for selective alcohol oxidation, such as supported palladium (Pd/AlO(OH)) or copper (Cu/MgO) systems under controlled conditions.[9]
-
Milder Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to minimize over-oxidation.
-
Controlled Oxidant: Use a limited amount of the oxidizing agent (e.g., O₂ or H₂O₂).
-
-
This diagram illustrates the desired product and common side products from the two main synthetic routes.
Data Presentation: Catalyst Performance
The choice of catalyst and reaction conditions significantly impacts the outcome of the synthesis. The tables below summarize performance data for different catalytic systems.
Table 1: Catalytic Oxidation of Benzyl Alcohols to Benzaldehydes
| Catalyst System | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pd(OAc)₂ / Et₃N | 4-Methylbenzyl Alcohol | Air | THF | 20 | 16 | 76 | - | [2] |
| Pd/AlO(OH) | Benzyl Alcohol | O₂ | Solvent-free | - | - | >95 | High | [9] |
| 5% Cu/MgO | Benzyl Alcohol | - | - | - | - | - | High | [9] |
| Na-Co-POM | 4-Methylbenzyl Alcohol | H₂O₂ | Water | - | - | - | 97 (Yield) | [3] |
| CuMn-Oxide/C | p-Cresol | O₂ | Methanol | 75 | - | 99 | 96 |
Table 2: Catalytic Reduction of Terephthalaldehyde
| Catalyst | Base | H₂ Pressure | Temp (°C) | Time (h) | H₂ Consumed (mol eq.) | Yield of HMBA (%) | Reference |
| 5% Pd/C | None | 45 psig | 25 | 2.5 | 1.95 | 10 | [1] |
| 5% Pd/C | 0.05g NaOH | 45 psig | 25 | 1.0 | 1.05 | 92 | [1] |
| 5% Pd/C | 0.10g NaOH | 45 psig | 25 | 1.3 | 1.02 | 91 | [1] |
| 5% Pd/C | 0.20g NaOH | 45 psig | 25 | 2.5 | 1.01 | 86 | [1] |
Experimental Protocols
Protocol 1: Selective Reduction of Terephthalaldehyde using Pd/C
This protocol is adapted from a patented process demonstrating the critical role of a base in achieving high selectivity.[1]
Materials:
-
Terephthalaldehyde (0.10 mole)
-
5% Palladium on Carbon (Pd/C) catalyst (0.200 g)
-
Ethanol (140 ml)
-
Water (60 ml)
-
Sodium Hydroxide (B78521) (NaOH) (see Table 2 for specific amounts)
-
Low-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen (H₂) gas
Procedure:
-
Charge a 500 ml low-pressure hydrogenation vessel with terephthalaldehyde, 5% Pd/C catalyst, water, and ethanol.
-
Add the specified amount of sodium hydroxide to the mixture.
-
Seal the vessel and place it on a shaker apparatus.
-
Pressurize the vessel with hydrogen to an initial pressure of 45 psig.
-
Begin shaking at 25°C and monitor the hydrogen consumption.
-
Discontinue the reaction when approximately 1.0 molar equivalent of hydrogen has been consumed.
-
Vent the vessel and filter the contents through a bed of Celite to remove the catalyst.
-
The filtrate containing the product can then be processed for isolation and purification.
Protocol 2: Aerobic Oxidation of 4-Methylbenzyl Alcohol using Pd(OAc)₂/Et₃N
This protocol describes a mild and convenient palladium-mediated aerobic oxidation.[2]
Materials:
-
4-Methylbenzyl alcohol (0.25 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.03 mmol)
-
Triethylamine (Et₃N) (0.03 mmol)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a suitable reaction flask, prepare a solution of 4-methylbenzyl alcohol, Pd(OAc)₂, and Et₃N in tetrahydrofuran.
-
Stir the solution at the desired temperature (e.g., 20°C) for the specified duration (e.g., 16 hours). The reaction can be performed without a dedicated oxygen or air stream.[2]
-
Monitor the reaction progress by taking samples for NMR or GC analysis.
-
Upon completion, concentrate the reaction mixture under vacuum.
-
The resulting crude mixture can be analyzed to determine the conversion percentage and then purified using standard techniques like column chromatography.
References
- 1. US3845138A - Process for the reduction of terephthalaldehyde to p-hydroxymethylbenzaldehyde - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation [mdpi.com]
- 8. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 9. This compound | 52010-97-6 | Benchchem [benchchem.com]
Improving yield in the oxidation of p-cresol to 4-(Hydroxymethyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of p-cresol (B1678582) to 4-hydroxybenzyl alcohol and its subsequent oxidation to 4-hydroxybenzaldehyde (B117250).
Frequently Asked Questions (FAQs)
Q1: My primary goal is to synthesize 4-hydroxybenzaldehyde, but my yield is consistently low. What are the common causes?
A1: Low yields of 4-hydroxybenzaldehyde in the oxidation of p-cresol are often attributed to several factors:
-
Over-oxidation: The desired product, 4-hydroxybenzaldehyde, can be further oxidized to p-hydroxybenzoic acid, especially at higher temperatures or with prolonged reaction times.[1]
-
Formation of Byproducts: Several side reactions can occur, leading to the formation of undesired products such as p-hydroxybenzyl alcohol (the intermediate), p-hydroxybenzyl methyl ether (if methanol (B129727) is used as a solvent), and tarry polymerization products.
-
Suboptimal Reaction Conditions: The yield is highly sensitive to reaction parameters. Incorrect ratios of base to substrate, inappropriate catalyst loading, or non-optimal temperature and pressure can significantly reduce the yield of the desired aldehyde.[1][2]
-
Catalyst Deactivation: The catalyst can become deactivated during the reaction, leading to a decrease in the reaction rate and incomplete conversion of the starting material.[3]
Q2: I am observing a significant amount of p-hydroxybenzoic acid in my product mixture. How can I minimize this over-oxidation?
A2: To minimize the formation of p-hydroxybenzoic acid, consider the following adjustments to your protocol:
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can promote the oxidation of the aldehyde. A systematic study of the reaction temperature can help identify the optimal range for maximizing aldehyde selectivity.
-
Optimize Reaction Time: Monitor the reaction progress using techniques like HPLC to stop the reaction once the maximum concentration of 4-hydroxybenzaldehyde is reached, before significant over-oxidation occurs.
-
Adjust Catalyst Loading: At higher catalyst loadings, the formation of p-hydroxybenzoic acid can increase. It is important to find an optimal catalyst concentration that favors the formation of the aldehyde.[1]
Q3: My reaction is producing a substantial amount of tarry materials. What is causing this and how can I prevent it?
A3: Tar formation is often a result of polymerization reactions, which can be exacerbated by higher reaction temperatures. To mitigate this, it is crucial to maintain strict temperature control and to optimize the reaction time to avoid prolonged exposure of the products to harsh conditions.
Q4: I am trying to selectively synthesize 4-hydroxybenzyl alcohol from p-cresol. What conditions favor the formation of the alcohol over the aldehyde?
A4: The selective synthesis of 4-hydroxybenzyl alcohol requires careful control to prevent its further oxidation to 4-hydroxybenzaldehyde. Key strategies include:
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help to stop the reaction at the alcohol stage.
-
Catalyst Selection: Some catalytic systems may exhibit higher selectivity for the alcohol. Research into catalysts that are less active for alcohol oxidation is beneficial.
-
Solvent Choice: The solvent can influence the reaction pathway. For example, in some systems, the use of ethylene (B1197577) glycol has been shown to stabilize the intermediate that leads to the alcohol.[4]
Troubleshooting Guides
Problem: Low Conversion of p-Cresol
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Ensure the catalyst is fresh and has been stored correctly. Consider increasing the catalyst loading incrementally, but be mindful of potential side reactions at very high concentrations.[1][2] |
| Inadequate Base Concentration | The reaction often requires a specific molar ratio of base (e.g., NaOH) to p-cresol. A ratio that is too low can result in poor conversion. No reaction occurs in the absence of a base.[4] |
| Low Reaction Temperature | Increasing the reaction temperature can enhance the conversion rate. However, this must be balanced against the risk of increased byproduct formation and tarring.[4] |
| Poor Mass Transfer | Ensure efficient stirring to facilitate contact between the reactants, catalyst, and oxidant (e.g., oxygen).[4] |
Problem: High Selectivity for Undesired Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| p-Hydroxybenzoic Acid | Over-oxidation | Decrease reaction temperature, shorten reaction time, and optimize catalyst loading.[1] |
| p-Hydroxybenzyl Methyl Ether | Reaction with methanol solvent | If this byproduct is significant, consider exploring alternative solvents.[1] |
| Dimeric/Polymeric Tars | High reaction temperature, prolonged reaction time | Maintain strict temperature control and optimize the reaction duration. The use of certain solvents like ethylene glycol can help stabilize intermediates and prevent dimer formation.[4] |
Experimental Protocols
Protocol 1: Oxidation of p-Cresol to p-Hydroxybenzaldehyde using a Cobalt-Salen Catalyst
This protocol is based on the aerial oxidation of p-cresol in an alkaline medium.
Materials:
-
p-Cresol
-
Sodium Hydroxide (NaOH)
-
Cobalt-chlorosalen complex (as catalyst)
-
Methanol (solvent)
-
Autoclave reactor
Procedure:
-
In a high-pressure autoclave, combine 6g of p-cresol, 6.2g of NaOH, and the desired amount of cobalt-chlorosalen catalyst (e.g., to achieve a cobalt content of 4-5 mg per 6g of p-cresol).
-
Add a suitable volume of methanol as the solvent.
-
Seal the autoclave and purge with oxygen.
-
Pressurize the reactor with oxygen to the desired pressure.
-
Heat the mixture to the reaction temperature (e.g., 70-80°C) with vigorous stirring.
-
Maintain the reaction for a specified time (e.g., 3 hours), with periodic sampling to monitor the progress by HPLC.
-
After the reaction is complete, cool the autoclave, release the pressure, and collect the product slurry.
-
The product can be homogenized by dissolving in water for analysis.
Product Analysis:
The reaction mixture can be analyzed by HPLC using an external standard method to determine the conversion of p-cresol and the selectivity for p-hydroxybenzaldehyde and other byproducts.
Data Presentation
Table 1: Effect of Reaction Temperature on p-Cresol Conversion and Product Selectivity
Reaction Conditions: p-cresol = 6g, NaOH = 6.2g, catalyst = neat cobalt-chlorosalen (0.6mg of cobalt/g of p-cresol), reaction time = 3h.
| Temperature (°C) | p-Cresol Conversion (%) | Selectivity for p-Hydroxybenzaldehyde (%) |
| 60 | 57.6 | 83 |
| 70 | 95 | 90 |
| 80 | 90 | 79 |
Table 2: Effect of Catalyst Loading on p-Cresol Conversion and Selectivity for p-Hydroxybenzaldehyde
Reaction Conditions: p-cresol concentration = 1.5 kmol/m³; temperature = 373 K; pO₂ = 0.83 MPa; reaction time = 3 h.[1]
| Catalyst Loading ( kg/m ³) | p-Cresol Conversion (%) | Selectivity for p-Hydroxybenzaldehyde (%) |
| 0.38 | 65 | 85 |
| 0.76 | 80 | 90 |
| 1.51 | 98 | 95 |
| 3.03 | 99 | 88 |
Visualizations
Caption: Reaction pathway for the oxidation of p-cresol.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis and Purification of 4-(Hydroxymethyl)benzaldehyde Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the over-oxidation of 4-(hydroxymethyl)benzaldehyde (B2643722) during chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oxidation of this compound?
A1: The main challenge lies in the chemoselective oxidation of one of the two functional groups—the aldehyde and the primary alcohol—without affecting the other. The primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid, while the aldehyde group is also susceptible to oxidation to a carboxylic acid. This often leads to the formation of undesired byproducts such as 4-formylbenzoic acid, 4-(hydroxymethyl)benzoic acid, and the fully oxidized terephthalic acid.
Q2: What is "over-oxidation" in the context of this compound, and what are the common over-oxidized byproducts?
A2: Over-oxidation refers to the oxidation of both the aldehyde and hydroxymethyl functional groups, leading to the formation of terephthalic acid. This is a common issue as both functional groups are susceptible to oxidation, and achieving selective oxidation of only one group can be challenging. The primary over-oxidation product is terephthalic acid, which is often insoluble and can complicate purification.
Q3: How can I selectively oxidize the hydroxymethyl group to an aldehyde, yielding 4-formylbenzaldehyde (terephthalaldehyde)?
A3: Selective oxidation of the hydroxymethyl group in the presence of an aldehyde is challenging. A more effective strategy is to protect the aldehyde group first, then oxidize the hydroxymethyl group, and finally deprotect the aldehyde. However, mild and selective oxidizing agents like activated manganese dioxide (MnO₂) can sometimes favor the oxidation of the benzylic alcohol.
Q4: How can I selectively oxidize the aldehyde group to a carboxylic acid, yielding 4-(hydroxymethyl)benzoic acid?
A4: This transformation can be achieved using selective oxidizing agents that target aldehydes over primary alcohols. A silver(I) catalyzed aerobic oxidation has been shown to be highly efficient for the quantitative conversion of this compound to 4-(hydroxymethyl)benzoic acid[1]. Another approach involves using gold nanoparticles as a catalyst with a mild oxidant like H₂O₂.
Q5: What is the role of protecting groups in preventing over-oxidation?
A5: Protecting groups are crucial for preventing unwanted side reactions. By temporarily masking the more reactive functional group, you can perform a desired transformation on the other. For instance, to oxidize the aldehyde to a carboxylic acid without affecting the hydroxymethyl group, one could first protect the alcohol (e.g., as a silyl (B83357) ether), then perform the oxidation, and finally remove the protecting group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a white precipitate (likely terephthalic acid) | 1. Oxidizing agent is too strong. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Switch to a milder oxidizing agent (e.g., MnO₂, TEMPO, or a Swern oxidation). 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C for Swern oxidation). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Both starting material and desired product are present, but the reaction is not proceeding | 1. Insufficient amount of oxidizing agent. 2. Inactive oxidizing agent (e.g., old MnO₂). 3. Presence of water in the reaction (can deactivate some reagents). | 1. Add more oxidizing agent in portions, monitoring by TLC. 2. Use freshly activated MnO₂ or a fresh batch of other oxidizing agents. 3. Ensure all glassware is dry and use anhydrous solvents. For MnO₂ oxidations that have stalled, adding activated molecular sieves can help remove water byproducts[2]. |
| Low yield of the desired product | 1. Over-oxidation to byproducts. 2. Incomplete reaction. 3. Difficulties in product isolation and purification. 4. For protection strategies, incomplete protection or deprotection steps. | 1. Refer to the solutions for "Formation of a white precipitate". 2. Refer to the solutions for "Reaction not proceeding". 3. Optimize your work-up and purification procedures (e.g., column chromatography, recrystallization). 4. Ensure protection and deprotection reactions go to completion by monitoring with TLC. |
| Difficulty in removing the protecting group | 1. Protecting group is too stable for the chosen deprotection conditions. 2. Incomplete reaction due to insufficient reagent or time. | 1. Use a more potent deprotection reagent (e.g., for TBDMS ethers, TBAF is generally effective). 2. Increase the equivalents of the deprotection reagent and/or the reaction time. |
| Simultaneous oxidation of both functional groups | 1. The chosen oxidizing agent is not selective enough for the substrate. | 1. Employ a protecting group strategy. Protect the more sensitive functional group before carrying out the oxidation. |
Experimental Protocols & Data
Strategy 1: Selective Oxidation of the Hydroxymethyl Group using a Protecting Group Strategy
This strategy involves protecting the hydroxymethyl group, oxidizing the aldehyde, and then deprotecting the alcohol.
Workflow for Strategy 1
Caption: A three-step protecting group strategy for selective oxidation.
Protocol 1: Protection of the Hydroxymethyl Group with TBDMSCl
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere.
-
Add imidazole (B134444) (2.5 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction overnight at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-((tert-butyldimethylsilyloxy)methyl)benzaldehyde.
Protocol 2: Oxidation of the Protected Aldehyde
-
Dissolve 4-((tert-butyldimethylsilyloxy)methyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone/water).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (B83412) (KMnO₄) (1.1 eq) in water.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-((tert-butyldimethylsilyloxy)methyl)benzoic acid.
Protocol 3: Deprotection of the Silyl Ether
-
Dissolve the silyl-protected benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq, 1.0 M solution in THF) dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by recrystallization or column chromatography to obtain 4-(hydroxymethyl)benzoic acid.
Strategy 2: Direct Selective Oxidation of the Hydroxymethyl Group
This strategy aims for the direct conversion of the hydroxymethyl group to an aldehyde using a mild and selective oxidizing agent.
Workflow for Strategy 2
Caption: Direct selective oxidation of the hydroxymethyl group.
Protocol 4: Oxidation with Activated Manganese Dioxide (MnO₂)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DCM or chloroform), add activated manganese dioxide (5-10 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-formylbenzoic acid.
-
Purify the product by column chromatography or recrystallization.
Comparative Data for Selective Oxidation of Benzylic Alcohols
| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reference |
| Activated MnO₂ | Benzylic Alcohols | Benzaldehydes | Good to Excellent | [3] |
| TEMPO/Cu(I) catalyst | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | ~65 | [4] |
| TEMPO-4-sulfate/BAIB | Benzyl alcohol | Benzaldehyde | 94 | [5] |
| Swern Oxidation (DMSO, (COCl)₂) | Primary Alcohols | Aldehydes | High | [6][7][8][9] |
| Silver(I) catalyzed aerobic oxidation | This compound | 4-(Hydroxymethyl)benzoic acid | Quantitative | [1] |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always consult primary literature and exercise their own professional judgment when conducting experiments. Safety precautions should be strictly followed.
References
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting low yield in Grignard reactions with 4-(Hydroxymethyl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving 4-(hydroxymethyl)benzaldehyde (B2643722).
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is resulting in a very low yield of the desired alcohol. What is the most likely cause?
A1: The most probable cause of low yield is the presence of the acidic proton on the hydroxyl group (-OH) of this compound. Grignard reagents are potent bases and will react with acidic protons in an acid-base reaction, which is much faster than the desired nucleophilic addition to the aldehyde carbonyl group. This "quenching" of the Grignard reagent consumes it, preventing it from reacting with the aldehyde and thus drastically reducing the yield of your target secondary alcohol.
Q2: How can I prevent the Grignard reagent from reacting with the hydroxyl group?
A2: To prevent the acid-base side reaction, you must "protect" the hydroxyl group before introducing the Grignard reagent. This involves converting the -OH group into a less reactive functional group that is stable under the basic conditions of the Grignard reaction. A common and effective strategy is to convert the alcohol into a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. After the Grignard reaction is complete, the protecting group can be removed to regenerate the hydroxyl group.
Q3: Aside from the acidic proton, what are other general factors that could be contributing to the low yield of my Grignard reaction?
A3: Several factors are critical for a successful Grignard reaction:
-
Anhydrous Conditions: Grignard reagents react readily with water. Ensure all glassware is thoroughly dried (oven or flame-dried) and that all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Quality: The surface of the magnesium turnings can oxidize, which prevents the formation of the Grignard reagent. Use fresh, shiny magnesium turnings or activate them before use (e.g., with a crystal of iodine or by crushing them).
-
Purity of Starting Materials: Ensure your alkyl/aryl halide and the protected this compound are pure and free of moisture.
-
Reaction Temperature: The addition of the aldehyde to the Grignard reagent is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition can help to minimize side reactions.
Q4: What are some potential side reactions I should be aware of when running a Grignard reaction with an aromatic aldehyde?
A4: Besides the reaction with acidic protons, other side reactions can occur:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide to form a homocoupled product (R-R). This is more common if the concentration of the halide is high during the formation of the Grignard reagent.
-
Cannizzaro Reaction: If the Grignard addition to the aldehyde is slow (for instance, due to steric hindrance) and there is any unreacted aldehyde in the presence of the basic alkoxide product, a Cannizzaro-type reaction can occur, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid. However, this is less common under typical Grignard conditions.
-
Tishchenko Reaction: Similar to the Cannizzaro reaction, this is a disproportionation of an aldehyde to form an ester, catalyzed by the magnesium alkoxide product. This is also generally a minor side reaction under standard Grignard protocols.
Troubleshooting Guides
Problem 1: Low or No Product Formation, Starting Material Recovered
| Possible Cause | Troubleshooting Steps |
| Acidic Proton on Hydroxyl Group | Protect the hydroxyl group of this compound as a TBDMS ether before the Grignard reaction. (See Experimental Protocol 1). |
| Wet Glassware/Solvents | Oven-dry all glassware at >120°C overnight or flame-dry under vacuum and cool under an inert atmosphere. Use freshly opened anhydrous solvents or distill them from an appropriate drying agent. |
| Inactive Magnesium | Use fresh, shiny magnesium turnings. If the surface appears dull, activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the reaction flask to expose a fresh surface. |
| Poor Quality Grignard Reagent | Prepare the Grignard reagent fresh for each reaction. If using a commercial solution, titrate it before use to determine the exact concentration. |
Problem 2: Moderate Yield with Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Byproduct (R-R) Formation | During the formation of the Grignard reagent, add the alkyl/aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. |
| Incomplete Reaction | Ensure an appropriate stoichiometry, typically using a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Allow the reaction to stir for an adequate amount of time after the addition of the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Side Reactions of the Aldehyde | Add the aldehyde solution slowly to the Grignard reagent at a low temperature (0 °C) to control the exotherm and minimize side reactions. |
Data Presentation
The following tables summarize representative yields for the key steps in the Grignard reaction with this compound, assuming a protection/deprotection strategy.
Table 1: Protection of this compound
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBDMS-Cl, Imidazole (B134444) | DMF | Room Temp. | 2 - 4 | >95 |
Table 2: Grignard Reaction with 4-(tert-Butyldimethylsilyloxymethyl)benzaldehyde
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methylmagnesium bromide | THF | 0 to Room Temp. | 1 - 2 | 85 - 95 |
| Phenylmagnesium bromide | THF | 0 to Room Temp. | 1 - 2 | 80 - 90 |
| Ethylmagnesium bromide | Diethyl Ether | 0 to Room Temp. | 1 - 2 | 82 - 92 |
Table 3: Deprotection of the Silyl Ether Product
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBAF (1M solution) | THF | Room Temp. | 1 - 3 | >95 |
| Acetic Acid/THF/H₂O | THF/Water | Room Temp. | 12 - 24 | 85 - 95 |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to yield 4-(tert-butyldimethylsilyloxymethyl)benzaldehyde, which can often be used in the next step without further purification.
Protocol 2: Grignard Reaction with 4-(tert-Butyldimethylsilyloxymethyl)benzaldehyde
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.
-
Gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes and the color disappears. Allow the flask to cool to room temperature.
-
Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Dissolve the alkyl or aryl halide (1.1 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-(tert-butyldimethylsilyloxymethyl)benzaldehyde (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude protected secondary alcohol.
Protocol 3: Deprotection of the TBDMS Ether
-
Dissolve the crude protected secondary alcohol from the Grignard reaction in THF.
-
Add a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 eq).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the final secondary alcohol product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Technical Support Center: Stability and Degradation of 4-(Hydroxymethyl)benzaldehyde Under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of 4-(hydroxymethyl)benzaldehyde (B2643722) when subjected to acidic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is susceptible to degradation under acidic conditions. The presence of both a benzylic alcohol and an aldehyde functional group makes the molecule prone to acid-catalyzed reactions, primarily self-polymerization. The rate and extent of degradation are dependent on the acid concentration, temperature, and reaction time.
Q2: What are the likely degradation pathways for this compound in an acidic environment?
A2: The primary degradation pathway is believed to be an acid-catalyzed intermolecular reaction. This can proceed through two main mechanisms:
-
Polymerization via Electrophilic Aromatic Substitution: The benzylic alcohol can be protonated by the acid, followed by the loss of a water molecule to form a resonance-stabilized benzylic carbocation. This carbocation is a strong electrophile that can then attack the electron-rich aromatic ring of another this compound molecule, leading to the formation of a polymer.
-
Hemiacetal and Acetal Formation: The aldehyde group can be protonated, making it more electrophilic. The alcohol group of another molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal. This can be followed by further reaction to form an acetal, leading to the formation of oligomeric or polymeric ethers.
Q3: What are the potential degradation products I should be looking for?
A3: The expected degradation products are primarily oligomers and polymers of this compound. These will have higher molecular weights than the starting material. You may also observe the formation of various isomers depending on the position of the electrophilic attack on the aromatic ring during polymerization. The exact structure of these products can be complex and varied.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
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Use the mildest acidic conditions possible: Employ the lowest effective concentration of acid.
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Control the temperature: Perform reactions at the lowest temperature that allows for the desired transformation. Avoid prolonged heating.
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Limit reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed.
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Work-up procedure: Neutralize the acid as soon as the reaction is complete to prevent further degradation during product isolation and purification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product and formation of an insoluble, sticky residue. | Acid-catalyzed polymerization of this compound. | - Reduce the concentration of the acid catalyst.- Lower the reaction temperature.- Decrease the reaction time.- Consider using a less reactive acid. |
| Appearance of multiple new peaks in HPLC analysis, often at later retention times. | Formation of oligomers and polymers. | - Use a gradient elution method in your HPLC analysis to better separate the various polymeric species.- Employ HPLC-MS to identify the molecular weights of the degradation products.- Use size-exclusion chromatography for polymer analysis. |
| Inconsistent reaction outcomes. | Variability in acid concentration, temperature, or reaction time leading to different extents of degradation. | - Precisely control all reaction parameters.- Ensure homogenous mixing of the reaction mixture.- Quench the reaction consistently at the same time point. |
| Difficulty in purifying the desired product from the degradation products. | Similar polarities of the desired product and oligomeric side products. | - Utilize column chromatography with a carefully selected solvent system.- Consider derivatization of the desired product to alter its polarity for easier separation.- Recrystallization may be effective if the desired product is crystalline and the impurities are amorphous. |
Experimental Protocols
Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
Materials:
-
This compound
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Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions (e.g., 0.1 M, 1 M)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
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Water (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
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Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
-
LC-MS system for identification of degradation products (recommended)
-
NMR spectrometer for structural elucidation (optional)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution to separate reaction vessels.
-
Add an equal volume of the acidic solution (e.g., 0.1 M HCl, 1 M HCl).
-
Prepare a control sample with water instead of the acid solution.
-
Incubate the samples at a controlled temperature (e.g., room temperature, 50°C, 60°C).
-
-
Time Points: Withdraw aliquots from each reaction vessel at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation process.
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
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If available, analyze the stressed samples by LC-MS to determine the molecular weights of the degradation products.
-
For detailed structural information, degradation products can be isolated using preparative HPLC and analyzed by NMR.
-
Quantitative Data Summary
The following table is a template for summarizing the quantitative data from a forced degradation study.
| Stress Condition | Time (hours) | Concentration of this compound (mg/mL) | % Degradation | Number of Degradation Products |
| Control (Water, RT) | 0 | 1.00 | 0 | 0 |
| 24 | 0.99 | 1 | 0 | |
| 0.1 M HCl, RT | 0 | 1.00 | 0 | 0 |
| 8 | 0.95 | 5 | 2 | |
| 24 | 0.88 | 12 | 4 | |
| 1 M HCl, 60°C | 0 | 1.00 | 0 | 0 |
| 2 | 0.75 | 25 | >5 (polymeric) | |
| 8 | 0.40 | 60 | >5 (polymeric) |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Degradation Issues
Caption: Troubleshooting workflow for addressing degradation of this compound.
Proposed Degradation Pathway: Acid-Catalyzed Polymerization
Caption: Proposed mechanism for the acid-catalyzed polymerization of this compound.
Removal of unreacted starting materials from 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-(Hydroxymethyl)benzaldehyde, particularly the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized by the reduction of terephthalaldehyde (B141574)?
The most common impurities are unreacted starting material, terephthalaldehyde, and the over-reduced by-product, p-xylylene glycol. The presence of these impurities can affect the yield and purity of the final product.
Q2: How can I effectively monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, purified fractions, and standards of the starting material and potential by-products on a TLC plate, you can visualize the separation of the desired compound.
Q3: My yield of purified this compound is low after recrystallization. What are the possible reasons?
Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient time or to a low enough temperature.
-
Washing with a solvent at room temperature: Always use an ice-cold solvent to wash the crystals to minimize the dissolution of the purified product.
Q4: The purified product appears oily or fails to crystallize. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To remedy this, you can try:
-
Re-heating the solution to dissolve the oil and then allowing it to cool more slowly.
-
Adding a small amount of a "seed crystal" of pure this compound to induce crystallization.
-
Adding a co-solvent to adjust the polarity of the recrystallization medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with unreacted terephthalaldehyde. | Incomplete reaction or inefficient purification. | Optimize the reaction conditions to ensure complete conversion. For purification, column chromatography is highly effective for separating compounds with different polarities. |
| Product is contaminated with p-xylylene glycol. | Over-reduction during the synthesis. | Carefully control the amount of reducing agent and the reaction time. Recrystallization can be effective for separation if there is a significant difference in solubility between the product and the by-product in a chosen solvent. |
| Broad melting point range of the purified product. | Presence of impurities. | A broad melting point range (greater than 2°C) indicates that the sample is not pure. Further purification by recrystallization or column chromatography is recommended. |
| Difficulty in separating the three components (product, starting material, by-product). | Similar polarities and solubilities. | A combination of purification techniques may be necessary. For example, an initial recrystallization to remove the bulk of one impurity, followed by column chromatography for fine purification. |
Quantitative Data: Physical Properties
A clear understanding of the physical properties of this compound and its common impurities is crucial for selecting the appropriate purification method.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Profile |
| This compound | 52010-97-6[1][2][3][4] | 136.15[1][2] | 43-47[2][3][5][6] | 291.2 (Predicted)[2][6] | Soluble in alcohols, ethers, and hot water. Sparingly soluble in cold water.[7] | |
| Terephthalaldehyde | 623-27-8[8] | 134.13[8] | 114-117[8] | 245-248[8] | Soluble in ethanol, benzene, and acetone. Limited solubility in water.[8][9] | |
| p-Xylylene Glycol | 589-29-7[10][11] | 138.16[10][11] | 114-118[10][11] | 138-143 (at 1 mmHg)[10][11] | Soluble in ether, toluene, methanol, and hot water.[10][11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective for removing impurities with significantly different solubilities from this compound.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture, or toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the solvent's boiling point.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For further drying, they can be placed in a desiccator.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities. This compound, being more polar than terephthalaldehyde, will move more slowly down a silica (B1680970) gel column.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare the chromatography column by packing it with silica gel slurried in the chosen eluent.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[13]
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar solvent mixture (higher ratio of hexane to ethyl acetate) to elute the less polar terephthalaldehyde first.[14]
-
Fraction Collection: Collect the eluate in a series of labeled fractions.[13]
-
Monitoring: Monitor the composition of the collected fractions using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (increase the proportion of ethyl acetate) to elute the more polar this compound.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Liquid-Liquid Extraction
This technique can be used to separate compounds based on their differing solubilities in two immiscible liquids.
Materials:
-
Crude this compound
-
Two immiscible solvents (e.g., water and an organic solvent like ethyl acetate)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of an immiscible aqueous solvent (e.g., water).
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure.[15]
-
Separation: Allow the layers to separate. The compound of interest will partition into the solvent in which it is more soluble.
-
Draining: Carefully drain the bottom layer into a clean flask.[16]
-
Repeat: Repeat the extraction process with fresh portions of the extracting solvent to maximize recovery.
-
Drying and Concentration: Combine the organic layers containing the purified product, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-HYDROXYMETHYLBENZALDEHYDE | 52010-97-6 [chemicalbook.com]
- 3. This compound | 52010-97-6 | FH140138 [biosynth.com]
- 4. 52010-97-6|this compound|BLD Pharm [bldpharm.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. youtube.com [youtube.com]
- 13. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
HPLC vs. GC-MS for Purity Analysis of 4-(Hydroxymethyl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 4-(Hydroxymethyl)benzaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them depends fundamentally on the physicochemical properties of the analyte and the specific goals of the analysis.
This compound is a polar aromatic compound containing both an aldehyde and a primary alcohol functional group. Its relatively high boiling point and thermal lability can influence the selection of the most appropriate analytical technique. This guide provides an objective comparison of HPLC and GC-MS for the purity analysis of this compound, supported by representative experimental data and detailed protocols.
At a Glance: HPLC vs. GC-MS for this compound
The primary distinction between the two techniques lies in their separation principles. HPLC is ideal for compounds that are non-volatile or thermally sensitive, separating them in a liquid phase based on their interactions with a stationary phase.[1] In contrast, GC-MS is best suited for volatile and thermally stable analytes, which are separated in the gas phase based on their boiling points and interactions with the column lining.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on analyte's volatility and interaction with a stationary phase, with detection by mass spectrometry.[1] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds like this compound.[2][3] | Requires volatile and thermally stable compounds; derivatization is often necessary for polar analytes.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent is typically sufficient. | May require derivatization (e.g., silylation) to increase volatility and prevent thermal degradation. |
| Detection | Commonly uses UV-Vis, Photodiode Array (PDA), or Mass Spectrometry (MS) detectors. | Mass Spectrometry provides detailed structural information and definitive identification.[5] |
| Sensitivity | Sensitivity depends on the detector but is generally high. | Typically offers very high sensitivity, especially for volatile impurities.[5][6] |
| Primary Application | Robust for routine quality control, purity assays, and quantification of non-volatile impurities.[7] | Excellent for identifying and quantifying unknown volatile or semi-volatile impurities and for structural elucidation.[2] |
Data Presentation: Comparative Purity Analysis
The following table summarizes representative data from the analysis of a this compound sample using both HPLC-UV and GC-MS. The sample is assumed to contain a common process-related impurity, 4-carboxybenzaldehyde (an oxidation product), and a residual starting material, terephthalaldehyde.
| Parameter | HPLC-UV Analysis | GC-MS Analysis (after derivatization) |
| Analyte | Retention Time (min) | Purity (%) |
| This compound | 5.8 | 98.5 |
| 4-Carboxybenzaldehyde | 4.2 | 0.8 |
| Terephthalaldehyde | 7.1 | 0.7 |
| Total Purity | 98.5% |
Note: Data are for illustrative purposes and may vary based on specific experimental conditions.
Mandatory Visualization
The selection of an appropriate analytical technique is a critical step in method development. The following diagram illustrates the logical workflow for choosing between HPLC and GC-MS for the purity analysis of this compound.
Caption: Logical workflow for selecting between HPLC and GC-MS.
Experimental Protocols
Reproducible and reliable results are contingent on detailed and well-documented methodologies.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine quantification and purity assessment of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile (B52724) and water.
-
Further, dilute 1 mL of this stock solution to 10 mL with the same solvent mixture to obtain a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification and quantification of volatile impurities and the main component after derivatization.
-
Sample Preparation (with Derivatization):
-
Accurately weigh 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of pyridine (B92270) and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete silylation of the hydroxyl group.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Conclusion and Recommendation
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each offering distinct advantages.
HPLC-UV is the recommended method for routine quality control and purity assays. Its primary advantage is the ability to analyze the polar, non-volatile compound directly without the need for derivatization, which simplifies sample preparation and enhances throughput.[4] This makes it a robust, cost-effective, and reliable choice for quantifying the main component and any non-volatile, process-related impurities.
GC-MS is the superior technique when the analytical goal is the definitive identification and quantification of unknown volatile or semi-volatile impurities.[1][6] The mass spectrometer provides invaluable structural information, making it the gold standard for impurity profiling and structural elucidation.[2] However, the requirement for derivatization adds a layer of complexity to the sample preparation process.
Ultimately, in a drug development setting, the complementary use of both techniques provides the most comprehensive understanding of the purity and impurity profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the ¹H NMR Spectrum of 4-(Hydroxymethyl)benzaldehyde
For scientists engaged in drug discovery, synthesis, and molecular characterization, nuclear magnetic resonance (NMR) spectroscopy is a cornerstone technique for elucidating chemical structures. This guide provides a detailed interpretation of the ¹H NMR spectrum of 4-(hydroxymethyl)benzaldehyde (B2643722) and presents a comparative analysis with structurally related molecules. The inclusion of experimental data and protocols aims to equip researchers with the practical knowledge to confidently identify and characterize this and similar compounds.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound presents a unique fingerprint arising from its distinct proton environments. The key to its interpretation lies in understanding the electronic effects of the aldehyde and hydroxymethyl substituents on the aromatic ring and on each other.
The spectrum is characterized by four primary signals:
-
Aldehyde Proton (-CHO): This proton appears as a singlet in the downfield region, typically around 9.9-10.0 ppm. Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons (AA'BB' System): The four protons on the benzene (B151609) ring are chemically non-equivalent due to the two different substituents at the para positions. This gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing aldehyde group are more deshielded (appearing further downfield) than the protons ortho to the electron-donating hydroxymethyl group.
-
Benzylic Protons (-CH₂OH): The two protons of the methylene (B1212753) group adjacent to the hydroxyl group typically appear as a singlet around 4.7 ppm. Their chemical shift is influenced by the proximity of the electronegative oxygen atom and the aromatic ring.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. Its position can range from approximately 1.5 to 5.0 ppm and it can exchange with deuterium (B1214612) in D₂O, causing the signal to disappear.
Comparative ¹H NMR Spectral Data
To better understand the spectral features of this compound, a comparison with related molecules is invaluable. The following table summarizes the ¹H NMR chemical shifts for this compound and three alternative compounds: 4-methylbenzaldehyde, 4-methoxybenzaldehyde, and benzyl (B1604629) alcohol.
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Benzylic/Methyl H (δ, ppm) | Other H (δ, ppm) |
| This compound | ~9.95 (s, 1H) | ~7.85 (d, 2H), ~7.50 (d, 2H) | ~4.70 (s, 2H) | Variable (-OH) |
| 4-Methylbenzaldehyde | ~9.96 (s, 1H) | ~7.77 (d, 2H), ~7.33 (d, 2H) | ~2.44 (s, 3H) | - |
| 4-Methoxybenzaldehyde | ~9.88 (s, 1H) | ~7.83 (d, 2H), ~7.00 (d, 2H) | ~3.87 (s, 3H, -OCH₃) | - |
| Benzyl Alcohol | - | ~7.35 (m, 5H) | ~4.67 (s, 2H) | Variable (-OH) |
Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions. s = singlet, d = doublet, m = multiplet.
Experimental Protocol for ¹H NMR Spectroscopy
Reproducible and high-quality NMR data is contingent on a standardized experimental protocol.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
A standard one-pulse sequence is typically used.
-
The number of scans can range from 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is recommended.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected to ensure accurate integration.
-
The chemical shifts are referenced to the internal standard (TMS).
-
The integral of each signal is determined to establish the relative ratio of the protons.
Visualization of Spectral-Structural Relationships
The following diagram illustrates the correlation between the different protons in this compound and their characteristic signals in the ¹H NMR spectrum.
Caption: Correlation of ¹H NMR signals with the molecular structure of this compound.
By understanding the individual proton environments and comparing the spectrum to those of similar molecules, researchers can confidently and accurately interpret the ¹H NMR spectrum of this compound, a crucial step in the process of chemical synthesis and drug development.
A Comparative Analysis of 13C NMR Chemical Shifts for 4-(Hydroxymethyl)benzaldehyde and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral data of 4-(hydroxymethyl)benzaldehyde (B2643722). This document provides a comparative analysis with structurally similar benzaldehyde (B42025) derivatives, detailed experimental protocols for data acquisition, and a visualization of substituent effects on aromatic chemical shifts.
This guide presents a detailed comparison of the 13C NMR chemical shifts for this compound alongside benzaldehyde, 4-methylbenzaldehyde, and 4-hydroxybenzaldehyde. The data is provided in three common deuterated solvents—chloroform (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and acetone-d₆—to illustrate the impact of solvent polarity and hydrogen bonding on the chemical shifts of the aromatic and substituent carbons.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for this compound and its analogues. The carbon atoms are numbered as indicated in the accompanying diagram.
| Compound | Solvent | C1 | C2/C6 | C3/C5 | C4 | C=O | Substituent C |
| This compound | CDCl₃ | 136.1 | 130.2 | 127.4 | 147.7 | 192.5 | 64.4 (-CH₂OH) |
| DMSO-d₆ | 135.8 | 129.7 | 127.0 | 146.5 | 192.9 | 62.8 (-CH₂OH) | |
| Acetone-d₆ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Benzaldehyde | CDCl₃ | 136.5 | 129.7 | 129.0 | 134.4 | 192.3 | - |
| DMSO-d₆ | 136.2 | 129.4 | 129.1 | 134.5 | 193.0 | - | |
| Acetone-d₆ | 137.4 | 130.3 | 129.6 | 134.6 | 192.3 | - | |
| 4-Methylbenzaldehyde | CDCl₃ | 134.2 | 129.7 | 129.7 | 145.4 | 191.7 | 21.7 (-CH₃) |
| DMSO-d₆ | 134.0 | 129.7 | 129.6 | 145.2 | 192.6 | 21.4 (-CH₃) | |
| Acetone-d₆ | 134.8 | 130.2 | 130.1 | 145.3 | 191.6 | 21.6 (-CH₃) | |
| 4-Hydroxybenzaldehyde | CDCl₃ | 130.2 | 132.5 | 116.1 | 161.4 | 191.0 | - |
| DMSO-d₆ | 128.9 | 132.6 | 116.3 | 163.8 | 191.4 | - | |
| Acetone-d₆ | 130.1 | 133.2 | 116.5 | 163.6 | 190.9 | - |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of 13C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
The sample is thoroughly mixed using a vortex mixer to ensure a homogeneous solution.
2. NMR Spectrometer and Parameters:
-
Spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.[1]
-
The carbon nucleus is observed at a frequency of 75 MHz or 125 MHz, respectively.
-
A standard pulse program for proton-decoupled 13C NMR is used.
-
The spectral width is set to encompass the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).
-
A sufficient number of scans (e.g., 128 or more) are acquired to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
-
A relaxation delay (D1) of 2-5 seconds is used to allow for full relaxation of the carbon nuclei.
3. Data Processing and Referencing:
-
The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
The resulting spectrum is Fourier transformed, phased, and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak: CDCl₃ (δ 77.16 ppm), DMSO-d₆ (δ 39.52 ppm), or Acetone-d₆ (δ 29.84 and 206.26 ppm).[1] Alternatively, tetramethylsilane (B1202638) (TMS) can be used as an internal standard (δ 0.00 ppm).[2]
Visualization of Substituent Effects
The electronic effects of the aldehyde (-CHO) and hydroxymethyl (-CH₂OH) substituents influence the 13C NMR chemical shifts of the aromatic carbons in this compound. The aldehyde group is an electron-withdrawing group, which deshields the ortho and para carbons, while the hydroxymethyl group is a weak electron-donating group.
Caption: Logical diagram illustrating the influence of electron-withdrawing (-CHO) and electron-donating (-CH₂OH) groups on the 13C NMR chemical shifts of the aromatic carbons in this compound.
References
Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Hydroxymethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a cornerstone of analytical science. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of 4-(Hydroxymethyl)benzaldehyde, a key building block in various synthetic pathways. We present a detailed analysis of its mass spectrometric fragmentation pattern, supported by experimental data and protocols, to facilitate a deeper understanding of its molecular behavior under ionization.
The structural integrity of a molecule is paramount in its function and application. Mass spectrometry (MS) stands as a powerful tool for determining molecular weight and deducing structural information through the analysis of fragmentation patterns. In this guide, we delve into the electron ionization (EI) mass spectrometry of this compound, outlining its characteristic fragmentation pathway and comparing its analytical performance with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Mass Spectrometry Fragmentation Pattern of this compound
Under electron ionization, this compound (molecular weight: 136.15 g/mol , molecular formula: C₈H₈O₂) undergoes characteristic fragmentation, yielding a series of diagnostic ions. The mass spectrum is distinguished by key fragments at m/z 107, 79, and 77.[1]
A proposed fragmentation pathway is initiated by the ionization of the molecule, leading to the formation of a molecular ion [M]⁺• at m/z 136. Subsequent fragmentation events include:
-
Loss of a formyl radical (•CHO): The molecular ion can undergo cleavage of the C-C bond between the benzene (B151609) ring and the aldehyde group, resulting in the loss of a formyl radical (mass = 29 Da). This fragmentation leads to the formation of a prominent ion at m/z 107 , corresponding to the hydroxymethylphenyl cation.
-
Formation of the tropylium (B1234903) ion and subsequent fragments: The hydroxymethylphenyl cation (m/z 107) can undergo rearrangement and loss of carbon monoxide (CO) to form an ion at m/z 79 . Further fragmentation of this ion can lead to the highly stable phenyl cation at m/z 77 through the loss of two hydrogen atoms. The phenyl cation is a common and abundant fragment in the mass spectra of many aromatic compounds.
The following diagram illustrates the proposed fragmentation pathway:
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often benefits from complementary techniques such as NMR and IR spectroscopy.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern (m/z values). For this compound, key fragments are at m/z 136 (M⁺•), 107, 79, and 77. | High sensitivity, requires very small sample amounts, provides molecular formula with high-resolution MS.[2][3] | Isomeric compounds can be difficult to distinguish, provides limited information on the connectivity of atoms.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment and connectivity of atoms. For this compound: ¹H NMR shows signals for aldehydic, aromatic, and methylene (B1212753) protons. ¹³C NMR reveals distinct signals for carbonyl, aromatic, and methylene carbons. | Provides unambiguous structure determination, non-destructive technique.[4] | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Identification of functional groups based on their vibrational frequencies. For this compound: characteristic absorptions for O-H (alcohol), C=O (aldehyde), and C-H (aromatic and aldehydic) stretches are expected. | Fast and simple analysis, non-destructive, provides a "fingerprint" of the molecule.[5][6] | Provides limited information on the overall molecular structure and connectivity, less specific than NMR.[7] |
Experimental Protocols
A common method for the analysis of volatile and semi-volatile compounds like this compound is GC-MS.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
References
- 1. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are advantages and disadvantages of mass spectroscopy? - askIITians [askiitians.com]
- 3. What are advantages and disadvantages of mass spec class 11 chemistry CBSE [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 4-(Hydroxymethyl)benzaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(Hydroxymethyl)benzaldehyde (B2643722) and benzaldehyde (B42025). Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel therapeutics, and developing robust chemical processes. This comparison is supported by established principles of physical organic chemistry and extrapolated experimental data.
Introduction to the Compounds
Benzaldehyde is the simplest aromatic aldehyde, consisting of a benzene (B151609) ring substituted with a formyl group. This compound is a derivative of benzaldehyde, featuring a hydroxymethyl group at the para position of the benzene ring. The presence of this additional functional group significantly influences the electronic properties and, consequently, the chemical reactivity of the aldehyde moiety.
Executive Summary of Comparative Reactivity
The primary difference in reactivity between this compound and benzaldehyde stems from the electronic effect of the para-substituted hydroxymethyl group (-CH₂OH). This group acts as a weak electron-donating group (EDG) through resonance and inductive effects. This electron donation increases the electron density at the carbonyl carbon of the aldehyde.
In contrast, benzaldehyde has a hydrogen atom at the para position, which has a negligible electronic effect. Consequently, the carbonyl carbon in benzaldehyde is more electrophilic than in this compound. This fundamental difference in electrophilicity dictates their relative reactivity in a variety of chemical transformations.
General Reactivity Trend:
-
Nucleophilic Addition Reactions: Benzaldehyde is generally more reactive than this compound.
-
Oxidation Reactions: The relative reactivity can vary depending on the oxidant and reaction mechanism, but often this compound may react slightly faster due to the electron-donating nature of the hydroxymethyl group which can stabilize positive charge development in the transition state.
-
Reduction Reactions: Benzalaldehyde is expected to be slightly more reactive towards nucleophilic reducing agents.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and expected relative reactivities of this compound and benzaldehyde.
| Property | This compound | Benzaldehyde |
| Chemical Structure | ||
| Molecular Formula | C₈H₈O₂ | C₇H₆O |
| Molar Mass ( g/mol ) | 136.15 | 106.12 |
| Electronic Effect of Substituent | -CH₂OH (weak electron-donating) | -H (neutral) |
| Reaction Type | Expected Relative Reactivity | Rationale |
| Nucleophilic Addition | Benzaldehyde > this compound | The electron-donating -CH₂OH group in this compound reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to the unsubstituted benzaldehyde. |
| Oxidation | This compound ≥ Benzaldehyde | The electron-donating -CH₂OH group can stabilize the transition state of oxidation reactions, potentially leading to a slightly faster reaction rate. However, the primary alcohol of the hydroxymethyl group can also be oxidized under certain conditions. |
| Reduction (Nucleophilic) | Benzaldehyde > this compound | Similar to nucleophilic addition, the higher electrophilicity of the carbonyl carbon in benzaldehyde makes it more readily reduced by nucleophilic reducing agents like sodium borohydride. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experiment 1: Comparative Nucleophilic Addition via Grignard Reaction
Objective: To compare the reactivity of this compound and benzaldehyde towards a Grignard reagent by analyzing the product yields under identical reaction conditions.
Materials:
-
This compound
-
Benzaldehyde
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Parallel Reactions: Set up two separate flame-dried reaction flasks. In one flask, dissolve a known amount of this compound in anhydrous diethyl ether. In the other flask, dissolve an equimolar amount of benzaldehyde in anhydrous diethyl ether.
-
Grignard Addition: Cool both reaction flasks to 0 °C in an ice bath. To each flask, add an identical, equimolar amount of the prepared phenylmagnesium bromide solution dropwise with stirring.
-
Quenching and Workup: After the addition is complete, stir the reactions at room temperature for 1 hour. Quench both reactions by slowly adding 1 M hydrochloric acid. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and then brine. Dry the organic layers over anhydrous magnesium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the crude product yields of the corresponding secondary alcohols (phenyl(4-(hydroxymethyl)phenyl)methanol and diphenylmethanol) by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative conversion and yield for each starting aldehyde.
Experiment 2: Comparative Oxidation using Tollens' Reagent
Objective: To qualitatively and semi-quantitatively compare the rate of oxidation of this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Silver nitrate (B79036) solution (5%)
-
Sodium hydroxide (B78521) solution (10%)
-
Ammonia (B1221849) solution (2 M)
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide. Add 2 M ammonia solution dropwise, with shaking, until the precipitate just dissolves.
-
Parallel Reactions: Prepare two test tubes, each containing the same volume of freshly prepared Tollens' reagent. To one test tube, add a few drops of a dilute ethanolic solution of this compound. To the other, add the same amount of a dilute ethanolic solution of benzaldehyde.
-
Observation: Place both test tubes in a warm water bath (around 60 °C) simultaneously. Observe the formation of a silver mirror on the inner surface of the test tubes.
-
Analysis: Record the time taken for the silver mirror to appear in each test tube. A faster formation of the silver mirror indicates a higher rate of oxidation. For a more quantitative comparison, the reaction can be monitored using a UV-Vis spectrophotometer by following the disappearance of the aldehyde's characteristic absorption band.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic effects of substituents on the aldehyde group.
Caption: Generalized workflow for nucleophilic addition to an aldehyde.
Conclusion
The presence of the electron-donating hydroxymethyl group in this compound decreases the electrophilicity of the carbonyl carbon compared to benzaldehyde. This leads to a generally lower reactivity for this compound in nucleophilic addition and reduction reactions. In oxidation reactions, the effect is less straightforward and can be influenced by the specific reaction conditions, with the potential for slightly enhanced reactivity. For drug development professionals and synthetic chemists, this understanding is critical for reaction design, predicting side products, and optimizing yields when utilizing these important aromatic aldehydes as building blocks.
Spectroscopic comparison between 4-(Hydroxymethyl)benzaldehyde and vanillin
In the realm of aromatic aldehydes, 4-(Hydroxymethyl)benzaldehyde (B2643722) and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) present intriguing structural similarities and differences that are vividly captured by spectroscopic techniques. For researchers, scientists, and professionals in drug development, a clear understanding of their spectral characteristics is paramount for identification, quantification, and quality control. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed methodologies.
At a Glance: Key Spectroscopic Data
The following tables summarize the key quantitative data from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound and vanillin.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound | Vanillin |
| O-H Stretch (Alcohol/Phenol) | ~3400 (broad) | ~3200 (broad) |
| C-H Stretch (Aromatic) | ~3050 | ~3070 |
| C-H Stretch (Aldehyde) | ~2820, ~2730 | ~2850, ~2750 |
| C=O Stretch (Aldehyde) | ~1695 | ~1665 |
| C=C Stretch (Aromatic) | ~1605, ~1510 | ~1590, ~1510 |
| C-O Stretch (Alcohol/Ether) | ~1210, ~1020 | ~1270, ~1150, ~1030 |
Table 2: UV-Vis Spectroscopic Data
| Parameter | This compound | Vanillin |
| λmax (in Ethanol) | ~285 nm | ~230 nm, ~280 nm, ~310 nm |
| Solvent | Ethanol | Ethanol |
Table 3: ¹H NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Proton | This compound | Vanillin |
| -CHO | ~9.9 | ~9.8 |
| Aromatic H | ~7.5-7.9 (m) | ~7.0-7.4 (m) |
| -CH₂OH | ~4.8 (s) | - |
| -OCH₃ | - | ~3.9 (s) |
| -OH | ~2.0 (broad s) | ~6.1 (broad s) |
Table 4: ¹³C NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Carbon | This compound | Vanillin |
| -CHO | ~192 | ~191 |
| Aromatic C | ~128-145 | ~110-152 |
| -CH₂OH | ~64 | - |
| -OCH₃ | - | ~56 |
In-Depth Analysis: Interpreting the Spectra
The spectroscopic data reveals key structural distinctions. In the FT-IR spectra , both molecules exhibit the characteristic aldehyde C-H stretches (~2820 and ~2730 cm⁻¹) and a strong carbonyl (C=O) absorption.[1] However, the C=O stretch in vanillin appears at a lower wavenumber (~1665 cm⁻¹) compared to this compound (~1695 cm⁻¹), which can be attributed to the electron-donating effect of the methoxy (B1213986) and hydroxyl groups on the aromatic ring, leading to increased resonance and a weaker C=O bond.
The UV-Vis spectra are also telling. While this compound shows a primary absorption maximum around 285 nm, vanillin's spectrum is more complex with multiple peaks. This is due to the presence of the hydroxyl and methoxy auxochromes on the benzene (B151609) ring in vanillin, which extend the conjugation and influence the electronic transitions.
In ¹H NMR spectroscopy , the aldehyde proton signals for both compounds appear far downfield (~9.8-9.9 ppm) due to the deshielding effect of the carbonyl group. The aromatic regions differ based on the substitution patterns. A key differentiator is the singlet at ~4.8 ppm for the methylene (B1212753) protons (-CH₂OH) of this compound and the singlet around ~3.9 ppm for the methoxy protons (-OCH₃) in vanillin.
The ¹³C NMR spectra further confirm these structural features, with the aldehyde carbon appearing around 191-192 ppm in both molecules. The presence of the hydroxymethyl carbon signal at ~64 ppm for this compound and the methoxy carbon signal at ~56 ppm for vanillin are definitive markers for each compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the sample is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol). Serial dilutions are performed to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is blanked using the solvent. The sample solution is then placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. The integration of the peaks in the ¹H NMR spectrum provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.
Visualizing the Workflow
The following diagram illustrates the general workflow for a comparative spectroscopic analysis of chemical compounds.
Caption: Workflow for Comparative Spectroscopic Analysis.
References
A Comparative Guide to the Biological Activity of 4-(Hydroxymethyl)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-(Hydroxymethyl)benzaldehyde and its derivatives, focusing on their anticancer, antioxidant, and anti-inflammatory properties. While a direct comparative study of a homologous series of this compound derivatives is not extensively available in the current literature, this document synthesizes findings on the parent compound and a variety of other benzaldehyde (B42025) derivatives to offer insights into their potential therapeutic applications.
Executive Summary
This compound, a versatile organic compound, has demonstrated a range of biological activities, including immunosuppressant and tyrosinase inhibitory effects. This guide delves into a comparative analysis of its anticancer, antioxidant, and anti-inflammatory potential alongside its structural analogs. The data presented herein, collated from various preclinical studies, aims to elucidate structure-activity relationships and guide future research in the development of novel therapeutic agents.
Anticancer Activity
Benzaldehyde and its derivatives have shown promise as anticancer agents, with studies indicating they can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.
Table 1: Comparative Anticancer Activity of Benzaldehyde Derivatives (IC50 in µM)
| Compound | HL-60 (Leukemia) | BxPC-3 (Pancreatic) | HT-29 (Colorectal) | Reference |
| 2-(benzyloxy)benzaldehyde | Significant at 1-10 µM | - | - | [1][2] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | Significant at 1-10 µM | - | - | [1][2] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | Significant at 1-10 µM | - | - | [1][2] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Most potent in the series | - | - | [1][2] |
| MMZ-140C (a Betti base derivative) | - | 30.15 ± 9.39 | 37.76 ± 3.2 | [3] |
| 5-Fluorouracil (Positive Control) | - | 38.99 ± 14.67 | 52.26 ± 4.9 | [3] |
Note: A lower IC50 value indicates greater cytotoxic potency. Data for direct derivatives of this compound is limited in the reviewed literature.
Signaling Pathways in Anticancer Activity
Several benzaldehyde derivatives exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, some benzyloxybenzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through the loss of mitochondrial membrane potential[1][2].
Caption: Postulated mechanism of anticancer action for some benzaldehyde derivatives.
Antioxidant Activity
The antioxidant potential of benzaldehyde derivatives is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays are common methods to evaluate this activity.
Table 2: Comparative Antioxidant Activity of Benzaldehyde Derivatives (IC50 in µg/mL)
| Compound | DPPH Radical Scavenging | Nitric Oxide Scavenging | Reference |
| 4-Hydroxybenzaldehyde | Activity demonstrated | Activity demonstrated | [4] |
| Berberine-derived Schiff base of 4-hydroxybenzaldehyde | 18.28 | - | |
| Ascorbic Acid (Standard) | Potent activity | Potent activity | General Reference |
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant activity assessment.
Anti-inflammatory Activity
Certain benzaldehyde derivatives exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. The Griess assay is commonly used to measure NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 3: Comparative Anti-inflammatory Activity of Benzaldehyde Derivatives
| Compound | Assay | Model | Key Findings | Reference |
| 4-Hydroxybenzaldehyde | NO Production | LPS-stimulated RAW264.7 cells | Suppressed NO production | [4] |
| Schiff base of salicylaldehyde (B1680747) and p-aminobenzene sulfonamide | Egg-white induced edema | Rat hind paw | Exhibited good anti-inflammatory activity | [2] |
| Dexamethasone (Standard) | Various | Various | Potent anti-inflammatory drug | General Reference |
Note: Quantitative IC50 values for a comparative series are not consistently available in the reviewed literature.
Signaling Pathway in Anti-inflammatory Action
The anti-inflammatory effects of some hydroxybenzaldehyde derivatives are linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key enzymes in the inflammatory cascade.
Caption: Inhibition of the iNOS and COX-2 pathway by hydroxybenzaldehyde derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reaction Mixture: Prepare a solution of the test compound in a suitable solvent (e.g., methanol).
-
DPPH Addition: Add a freshly prepared solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is then determined.
Nitric Oxide Scavenging Assay for Antioxidant and Anti-inflammatory Activity
-
NO Generation: Generate nitric oxide radicals from a sodium nitroprusside solution in a phosphate-buffered saline (pH 7.4).
-
Incubation: Mix the sodium nitroprusside solution with different concentrations of the test compound and incubate at 25°C for 150 minutes.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the incubated solution.
-
Absorbance Measurement: Measure the absorbance of the chromophore formed at 546 nm.
-
Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and its derivatives. While direct comparative data for a homologous series of this compound derivatives is limited, the available information on various benzaldehyde analogs highlights their potential as anticancer, antioxidant, and anti-inflammatory agents. Further research focusing on the systematic synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative study of antioxidant and antimicrobial activity of berberine-derived Schiff bases, nitro-berberine and amino-berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 4-(hydroxymethyl)benzaldehyde (B2643722) is a critical step in the production of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of different catalytic systems for the synthesis of this important intermediate, focusing on the selective reduction of terephthalaldehyde (B141574). The performance of various catalysts is evaluated based on yield, selectivity, and reaction conditions, with detailed experimental protocols provided for key methodologies.
Comparison of Catalyst Performance
The selective reduction of one aldehyde group in terephthalaldehyde to a hydroxymethyl group, while leaving the other intact, presents a significant synthetic challenge. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity. Below is a summary of the performance of different catalytic systems for this transformation.
| Catalyst System | Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Selectivity (%) | Byproducts |
| 5% Palladium on Carbon | Terephthalaldehyde | Hydrogen (H₂) | Ethanol (B145695)/Water | 25 | 0.5-1 | >90 | High | 1,4-Benzenedimethanol |
| Ruthenium Complex¹ | Terephthalaldehyde | Ammonium (B1175870) formate (B1220265) | Toluene (B28343)/Water | 90 | 9 | 83 | ~83 | 1,4-Benzenedimethanol (17%) |
¹(C48H43ClN2P2Ru)
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Palladium-Catalyzed Hydrogenation of Terephthalaldehyde
This method utilizes a heterogeneous palladium catalyst for the selective reduction of one aldehyde group in terephthalaldehyde.[1]
Catalyst: 5% Palladium on Carbon
Procedure:
-
A high-pressure hydrogenation vessel is charged with terephthalaldehyde, 5% palladium on carbon catalyst, a solvent mixture of ethanol and water, and a specific amount of sodium hydroxide (B78521) as a base inhibitor.[1]
-
The vessel is sealed and pressurized with hydrogen gas to approximately 45 p.s.i.g.[1]
-
The reaction mixture is agitated at 25°C. The reaction progress is monitored by the consumption of hydrogen.[1]
-
The reaction is stopped after the stoichiometric amount of hydrogen for the reduction of one aldehyde group has been consumed.[1]
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is then processed to isolate the this compound product. The judicious use of a specific amount of base is crucial to maximize the yield and selectivity, preventing over-reduction to 1,4-benzenedimethanol.[1]
Ruthenium-Catalyzed Transfer Hydrogenation of Terephthalaldehyde
This protocol employs a homogeneous ruthenium complex for the transfer hydrogenation of terephthalaldehyde using ammonium formate as the hydrogen source.
Catalyst: Ruthenium complex (e.g., C48H43ClN2P2Ru)
Procedure:
-
In a Schlenk tube, the ruthenium complex, terephthalaldehyde, and ammonium formate are combined.
-
A biphasic solvent system of toluene and water is added to the mixture.
-
The system is degassed and placed under an inert atmosphere (e.g., argon).
-
The reaction mixture is heated to 90°C with vigorous stirring for 9 hours.
-
After the reaction period, the mixture is cooled, and the product is extracted from the organic phase.
-
The organic layer is separated, dried, and the solvent is removed to yield the crude product, which can be further purified. This method results in a mixture of this compound and the di-reduced product, 1,4-benzenedimethanol.
Reaction Pathways and Workflows
The synthesis of this compound from terephthalaldehyde can be visualized as a selective reduction process. The following diagrams illustrate the overall reaction and a typical experimental workflow.
References
A Comparative Guide to the Synthesis of 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthetic routes to 4-(hydroxymethyl)benzaldehyde (B2643722), a versatile bifunctional molecule with applications in medicinal chemistry and materials science. The performance of four distinct synthetic strategies is evaluated based on experimental data, with detailed protocols provided for each method.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the synthesis of this compound via four different methods. This allows for a direct comparison of yield, reaction conditions, and other critical parameters.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Selective Reduction of Terephthalaldehyde | Terephthalaldehyde | H₂, 5% Pd/C, NaOH | Ethanol (B145695)/Water | 25 | 28 min | >90 |
| Selective Reduction of Methyl 4-formylbenzoate (B8722198) | Methyl 4-formylbenzoate | NaBH₄ | 95% Ethanol | 0 | 15 min | 60 |
| Oxidation of 4-Methylbenzyl Alcohol | 4-Methylbenzyl Alcohol | Pd(OAc)₂, Et₃N | Tetrahydrofuran (B95107) | 80 | 16 h | ~85 (conversion) |
| Selective Mono-oxidation of 1,4-Benzenedimethanol (B118111) | 1,4-Benzenedimethanol | O₂, Ru-cluster catalyst | N,N-dimethylacetamide | 80 | 20 h | 95 (for benzaldehyde (B42025) from benzyl (B1604629) alcohol) |
Visualizing the Synthesis Routes
The following diagram illustrates the logical relationships between the different starting materials and the target product, this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Selective Reduction of Terephthalaldehyde
This method relies on the catalytic hydrogenation of one of the two aldehyde groups of terephthalaldehyde.
Procedure: A 500 mL Parr low-pressure hydrogenation vessel is charged with 13.4 g (0.10 mole) of terephthalaldehyde, 0.200 g of 5% palladium on carbon, 60 mL of water, and 140 mL of ethanol.[1] To this mixture, a specific amount of sodium hydroxide (B78521) is added to act as a catalyst poison, which is crucial for achieving high selectivity.[1] The vessel is then placed on a Parr shaker under an initial hydrogen pressure of 45 p.s.i.g. and shaken at 25 °C.[1] The reaction is monitored by the consumption of hydrogen and is stopped after the stoichiometric amount for the reduction of one aldehyde group has been consumed (approximately 28 minutes in the cited example).[1] The catalyst is then removed by filtration through a bed of Celite.[1] The product, this compound, is obtained in over 90% yield.[1]
Selective Reduction of Methyl 4-formylbenzoate
This procedure details the chemoselective reduction of the aldehyde functionality in the presence of a methyl ester.
Procedure: A solution of methyl 4-formylbenzoate (0.3288 g, 2.003 mmol) in 3.0 mL of 95% ethanol is cooled in an ice bath.[2] Sodium borohydride (B1222165) (NaBH₄, 0.2292 g, 6.059 mmol) is then added in small portions over a period of two minutes.[2] The reaction mixture is stirred for 15 minutes while maintaining the cooling in the ice bath.[2] The completion of the reaction can be monitored by thin-layer chromatography (TLC) using a 40:60 (v/v) mixture of ethyl acetate (B1210297) and hexane.[2] After the reaction is complete, 10 mL of water is added, and the mixture is stirred in the ice bath for an additional 2 minutes.[2] The product is then extracted with diethyl ether (2 x 15 mL). The combined organic layers are washed with water (10 mL) and a saturated sodium chloride solution (15 mL).[2] The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the product as a white solid (0.1981 g, 60% yield).[2]
Oxidation of 4-Methylbenzyl Alcohol
This protocol describes a palladium-mediated aerobic oxidation of the methyl group of 4-methylbenzyl alcohol.
Procedure: In a series of experiments to determine the optimal conditions, a solution of 4-methylbenzyl alcohol (30 mg, 0.25 mmol), palladium(II) acetate (Pd(OAc)₂, 6.1 mg, 0.03 mmol), and triethylamine (B128534) (Et₃N, 3.5 µL, 0.03 mmol) in 5 mL of tetrahydrofuran is prepared.[3] The reaction is stirred for 16 hours at various temperatures (10, 20, 40, 60, and 80 °C).[3] The highest conversion of approximately 85% is observed at 80 °C.[3] At the end of the reaction, the resulting orange solution is centrifuged to remove the precipitated palladium(0). The conversion to 4-methylbenzaldehyde (B123495) is determined by NMR spectroscopy by integrating the methyl signal of the product against the methyl signals of the starting material and the product.[3]
Selective Mono-oxidation of 1,4-Benzenedimethanol
This method utilizes a ruthenium cluster catalyst for the selective aerobic oxidation of one of the two primary alcohol groups. While the cited example focuses on the oxidation of benzyl alcohol to benzaldehyde, the high yield and selectivity suggest its applicability to the mono-oxidation of diols like 1,4-benzenedimethanol.
Procedure: A (μ-oxo)tetraruthenium cluster catalyst is used for the aerobic oxidation.[2] In a typical procedure for a similar substrate (benzyl alcohol), the alcohol is oxidized in N,N-dimethylacetamide (DMA) at 80 °C for 20 hours under 1 atm of O₂ (balloon), which results in a 95% yield of the corresponding aldehyde without over-oxidation to the carboxylic acid.[2] This high selectivity under these conditions indicates the potential for achieving selective mono-oxidation of 1,4-benzenedimethanol to this compound. Further optimization for the specific diol substrate may be required to maximize the yield of the mono-aldehyde product.
References
Validating the Structure of 4-(Hydroxymethyl)benzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative overview of key analytical techniques for the characterization of 4-(Hydroxymethyl)benzaldehyde and its derivatives, supported by experimental data and detailed protocols.
The structural elucidation of organic molecules like this compound and its derivatives relies on a suite of complementary analytical techniques. Each method offers unique insights into the molecular architecture, purity, and connectivity of atoms. This guide focuses on the most prevalent and powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing the data obtained from the parent compound and its derivatives, researchers can confidently validate their synthesized structures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its derivatives, illustrating the influence of substituents on the spectral properties.
Table 1: ¹H NMR Spectral Data (CDCl₃, 500 MHz)
| Compound | Aldehyde Proton (CHO), δ (ppm) | Aromatic Protons, δ (ppm) | Hydroxymethyl Protons (CH₂OH), δ (ppm) | Other Protons, δ (ppm) |
| This compound | 10.09 (s, 1H) | 7.02 - 8.00 (m, 4H) | 5.39 (s, 2H) | - |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 9.85 (s, 1H) | 6.87 - 7.87 (m, 3H) | - | 3.95 (s, 3H, -OCH₃) |
| 4-Methylbenzaldehyde | 9.96 (s, 1H) | 7.33 (d, 2H), 7.77 (t, 2H) | - | 2.44 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
| Compound | Carbonyl Carbon (C=O), δ (ppm) | Aromatic Carbons, δ (ppm) | Hydroxymethyl Carbon (CH₂OH), δ (ppm) | Other Carbons, δ (ppm) |
| This compound | 193.32 | 129.1, 129.8, 134.6, 136.5 | 71.8 | - |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 192.59 | 109.8, 116.3, 123.5, 139.1, 152.2, 152.7 | - | 55.3 (-OCH₃) |
| 4-Methylbenzaldehyde | 192.6 | 127.2, 128.9, 130.0, 135.3, 136.5, 138.9 | - | 21.2 (-CH₃) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₈H₈O₂ | 136.15 | 136 (M+), 107, 79, 77 |
| 4-Hydroxybenzaldehyde (B117250) | C₇H₆O₂ | 122.12 | 122 (M+), 121, 93, 65 |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 120 (M+), 119, 91, 65 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Ensure the solution is homogeneous.
¹H and ¹³C NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the spectra on a 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject the solution into the GC, where the compound is vaporized and separated from the solvent and any impurities.
-
The separated compound then enters the mass spectrometer.
-
Electron Ionization (EI) is a common method for generating ions from small organic molecules.
Mass Analysis and Detection:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum.
Signaling Pathway and Experimental Workflow
Certain derivatives of benzaldehyde (B42025) have been shown to possess anti-inflammatory properties by modulating cellular signaling pathways. For instance, some 4-hydroxybenzaldehyde derivatives have been found to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in lipopolysaccharide (LPS)-activated macrophage cells.[1]
Caption: Inhibition of the MAPK signaling pathway by a 4-hydroxybenzaldehyde derivative.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of a this compound derivative.
Caption: General workflow for synthesis and structural validation.
References
Safety Operating Guide
Proper Disposal of 4-(Hydroxymethyl)benzaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-(Hydroxymethyl)benzaldehyde, ensuring adherence to regulatory standards and promoting a culture of laboratory safety.
I. Regulatory and Safety Overview
Under the Resource Conservation and Recovery Act (RCRA), a chemical is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] this compound is not explicitly listed as a hazardous waste.[3][4] Therefore, its classification as hazardous waste depends on whether it meets one or more of the characteristic criteria. It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5][6]
Safety Data Sheets (SDS) for this compound consistently recommend that the substance be disposed of via an approved waste disposal plant or by controlled incineration.[3][7][8] Discharge into drains or sewer systems must be strictly avoided to prevent environmental contamination.[7][8]
II. Quantitative Data for Waste Disposal
| Parameter | Value | Compound | Regulation/Source | Notes |
| Reportable Quantity (RQ) | 1000 lbs | Benzaldehyde | CERCLA | The amount that, if released, must be reported to the appropriate authorities.[9] |
| Acceptable Daily Intake (ADI) | 15 mg/day (oral) | Benzaldehyde | EPA | An estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.[9] |
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste management provider. This ensures that the chemical is handled and disposed of in compliance with all applicable regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the accumulation start date and any other information required by your institution.
-
-
Interim Storage:
-
Waste Pickup and Disposal:
-
Submit a waste pickup request to your institution's EHS department.
-
EHS will arrange for the collection and transport of the waste to a certified hazardous waste disposal facility for final treatment, typically incineration.[7]
-
IV. Experimental Protocol: Chemical Neutralization (General Procedure)
While not the standard required method of disposal, chemical neutralization can be a viable option for treating aldehyde waste streams in some cases, subject to local regulations and institutional approval.[11] The following is a general protocol for aldehyde neutralization using sodium pyrosulfite. This procedure is not specifically validated for this compound and must be tested on a small scale under the supervision of an EHS professional before being implemented.
Objective: To neutralize the aldehyde functionality, reducing its reactivity and toxicity.
Materials:
-
This compound waste solution
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.
Procedure:
-
Work in a certified chemical fume hood.
-
Place the beaker containing the this compound waste solution on a stir plate and begin gentle agitation.
-
Slowly add a sufficient amount of sodium pyrosulfite to the solution. A typical starting point is a 1.5 to 2.0 molar excess relative to the aldehyde.
-
Continue stirring the mixture. The reaction is generally complete within 15-30 minutes.[12]
-
Monitor the pH of the solution. The final pH should be between 6 and 9.[12]
-
Once the reaction is complete and the pH is within the acceptable range, the treated solution may be eligible for drain disposal, pending approval from your local wastewater authority.[11] Always consult with your EHS department and local regulators before disposing of any treated waste down the drain.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. actenviro.com [actenviro.com]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Health And Environmental Effects Profile for Benzaldehyde | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Navigating the Safe Handling of 4-(Hydroxymethyl)benzaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Hydroxymethyl)benzaldehyde, including detailed operational and disposal plans to foster a secure research environment.
Essential Safety and Handling Protocols
When working with this compound, a series of protective measures must be implemented to minimize exposure and ensure safe handling. This includes the use of appropriate personal protective equipment (PPE), adherence to strict handling procedures, and preparedness for emergency situations.
Personal Protective Equipment (PPE):
The primary defense against chemical exposure is the consistent and correct use of PPE. The following equipment is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical goggles are required to protect against dust particles and splashes.[1] Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
-
Body Protection: A laboratory coat or protective clothing should be worn to prevent skin contact.[1][3] In cases of potential significant exposure, more comprehensive protective suits may be necessary.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area to avoid the inhalation of dust.[1][3] If dust generation is unavoidable and ventilation is insufficient, a dust respirator should be used.
Operational Plan:
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area should be clean, well-ventilated, and free of clutter. An eyewash station and safety shower should be in close proximity.[5]
-
Handling:
-
Spill Management:
-
In case of a spill, immediately evacuate the area.
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected using a scoop or shovel and placed in a sealed, labeled container for disposal.[1][3]
-
For wet spills, absorb the material with an inert substance and place it in a suitable container for disposal.
-
After cleanup, the area should be washed down with large amounts of water.[1]
-
Quantitative Safety Data
While specific quantitative safety data for this compound is limited in the provided search results, the following table summarizes the available information.
| Parameter | Value | Source |
| Occupational Exposure Limits (OELs) | No specific OELs have been established by major regulatory bodies. | [1][2][3] |
| Glove Breakthrough Time | Specific data not available. For general applications, a glove thickness of >0.35 mm is recommended. | [2] |
| Vapor Pressure | Data not available in the search results. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous waste.[6] It should be collected in a suitable, labeled, and sealed container.[3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable lab coats, should also be treated as hazardous waste and disposed of accordingly.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[3] If recycling is not an option, the container should be punctured to prevent reuse and disposed of in an authorized landfill.[1][3]
-
Consult Local Regulations: Always consult with your institution's environmental health and safety department and adhere to local, state, and federal regulations for hazardous waste disposal.[5][6]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

